TSI-01
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-7(2)21-14(20)8-3-5-9(6-4-8)17-12(18)10(15)11(16)13(17)19/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAMLWVXUVJMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of TSI-01?
An In-Depth Technical Guide to the Mechanism of Action of TSI-01, a Selective LPCAT2 Inhibitor
Introduction
This compound is a small molecule inhibitor that has been identified as a selective antagonist of lysophosphatidylcholine acyltransferase 2 (LPCAT2).[1][2][3] LPCAT2 is a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of inflammatory processes.[4][5][6] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its function and potential therapeutic applications.
Core Mechanism of Action
This compound functions as a selective inhibitor of LPCAT2, an enzyme responsible for the conversion of lyso-PAF to PAF through the transfer of an acetyl group from acetyl-CoA.[4] By selectively targeting LPCAT2 over its isoform LPCAT1, which is primarily expressed in the lungs, this compound can mitigate PAF-related inflammation with potentially fewer off-target effects.[4][5][6] Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to acetyl-CoA for the lyso-PAF acetyltransferase activity of LPCAT2.[4] This competitive inhibition effectively reduces the production of PAF in inflammatory cells.[4]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (μM) |
| LPCAT2 | Human | 0.47[1][2] |
| LPCAT1 | Human | 3.02[1][2] |
Table 2: Anti-proliferative Activity of this compound in Endometrial Cancer Cell Lines
| Cell Line | IC50 (μM) |
| Ishikawa | 7.56[2] |
| HEC-1A | 9.31[2] |
Signaling Pathway
The following diagram illustrates the role of LPCAT2 in the PAF biosynthesis pathway and the inhibitory action of this compound.
Caption: Mechanism of this compound action in the PAF biosynthetic pathway.
Experimental Protocols
The identification and characterization of this compound involved a series of key experiments. The methodologies for these are detailed below.
High-Throughput Screening (HTS) for LPCAT2 Inhibitors
A fluorescence-based high-throughput screening assay was employed to identify potential inhibitors of LPCAT2 from a large compound library.[4]
-
Objective: To identify compounds that inhibit the lyso-PAF acetyltransferase activity of LPCAT2.
-
Methodology:
-
A library of 174,000 compounds was screened.[4]
-
The assay utilized a fluorescent substrate that mimics lyso-PAF.
-
The enzymatic reaction was initiated by the addition of human LPCAT2 and acetyl-CoA.
-
Inhibition of LPCAT2 activity resulted in a decrease in the fluorescent signal, which was measured using a plate reader.
-
Hits were identified as compounds that caused a significant reduction in fluorescence.
-
LPCAT1 and LPCAT2 Activity Assays
To determine the selectivity of this compound, its inhibitory effects on both LPCAT1 and LPCAT2 were evaluated.
-
Objective: To measure the IC50 values of this compound for human LPCAT1 and LPCAT2.
-
Methodology:
-
Recombinant human LPCAT1 and LPCAT2 were used as the enzyme sources.
-
The assay was performed in a reaction mixture containing the respective enzyme, a radiolabeled acetyl-CoA, and the substrate lyso-PAF.
-
Varying concentrations of this compound were added to the reaction mixtures.
-
The reaction was incubated and then terminated.
-
The amount of radiolabeled PAF produced was quantified using liquid scintillation counting.
-
IC50 values were calculated from the dose-response curves.
-
Cell-Based PAF Biosynthesis Assay
The effect of this compound on PAF production in a cellular context was assessed using mouse peritoneal macrophages.[4][5]
-
Objective: To determine if this compound can inhibit PAF production in inflammatory cells.
-
Methodology:
-
Thioglycollate-elicited peritoneal macrophages were harvested from mice.[4]
-
The cells were pre-treated with varying concentrations of this compound for 1 hour.[4]
-
PAF biosynthesis was stimulated by the addition of a calcium ionophore (A23187).[4][5]
-
The reaction was stopped, and lipids were extracted from the cells.
-
The amount of PAF produced was quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Experimental and Logical Workflow
The following diagram outlines the workflow from inhibitor screening to cellular characterization of this compound.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound is a potent and selective inhibitor of LPCAT2, a critical enzyme in the pro-inflammatory PAF biosynthesis pathway. Its mechanism of action, characterized by competitive inhibition of acetyl-CoA binding, has been elucidated through a series of robust in vitro and cell-based assays. The quantitative data on its inhibitory and anti-proliferative activities suggest its potential as a therapeutic agent for PAF-related inflammatory diseases and certain types of cancer. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medkoo.com [medkoo.com]
- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on TSI-01: A Selective LPCAT2 Inhibitor
This technical guide provides a comprehensive overview of this compound, a selective inhibitor of Lysophosphatidylcholine Acyltransferase 2 (LPCAT2). It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a variety of inflammatory processes. The biosynthesis of PAF is rapidly increased in response to extracellular stimuli, a reaction catalyzed by lyso-PAF acetyltransferase (lyso-PAFAT). Two primary enzymes with this activity have been identified: Lysophosphatidylcholine Acyltransferase 1 (LPCAT1) and Lysophosphatidylcholine Acyltransferase 2 (LPCAT2).[1] LPCAT1 is constitutively expressed, primarily in the lungs, where it is essential for the production of dipalmitoyl-phosphatidylcholine, a key component of pulmonary surfactant.[1][2] In contrast, LPCAT2 is inducibly expressed in inflammatory cells and is the primary enzyme responsible for PAF production during an inflammatory response.[1][2] Under such conditions, LPCAT2 is activated and upregulated.[1]
The distinct roles of these two enzymes make LPCAT2 a compelling therapeutic target for inflammatory diseases, as its selective inhibition would be expected to have anti-inflammatory effects without disrupting the critical respiratory functions of LPCAT1.[2] this compound, an N-phenylmaleimide derivative, was identified as a potent and selective inhibitor of LPCAT2 through a high-throughput screening of approximately 174,000 compounds.[1][2] This guide explores the technical details of this compound's function and characterization.
Mechanism of Action
This compound functions as a competitive inhibitor of LPCAT2 with respect to its substrate, acetyl-CoA.[1][2] Kinetic analyses have demonstrated that this compound increases the apparent Michaelis constant (Km) of acetyl-CoA for LPCAT2's lyso-PAF acetyltransferase (lyso-PAFAT) activity, while the Km for the other substrate, lyso-PAF, remains unchanged.[2] This competitive inhibition mechanism suggests that this compound binds to the acetyl-CoA binding site on the LPCAT2 enzyme.[2] The N-maleimide backbone of this compound is thought to be crucial for its specificity for LPCAT2 over LPCAT1.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity. The data is summarized in the tables below.
| Enzyme Inhibition Data | |
| Target | Value |
| Human LPCAT2 IC50 | 0.47 µM[3][4][5][6] |
| Human LPCAT1 IC50 | 3.02 µM[3][4][5][6] |
| LPCAT2 Apparent Ki | 30-40 nM[7] |
| Cell-Based Assay Data | |
| Cell Line / Condition | Value |
| PAF Production Inhibition IC50 (RAW-mLPCAT2 cells) | 38.8 µM[2] |
| Cell Proliferation Inhibition IC50 (Ishikawa endometrial cancer cells) | 7.56 µM[4][8] |
| Cell Proliferation Inhibition IC50 (HEC-1A endometrial cancer cells) | 9.31 µM[4][8] |
Signaling Pathway and Inhibition
The production of PAF by LPCAT2 is a key step in the inflammatory signaling cascade. The following diagram illustrates this pathway and the point of inhibition by this compound.
Caption: LPCAT2 signaling pathway and this compound inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.
High-Throughput Screening (HTS) for LPCAT2 Inhibitors
The initial identification of this compound was accomplished through a multi-step screening process.
-
Primary Screen: A library of 174,131 compounds was screened using a fluorescence-based assay.[2]
-
Principle: The assay detects the release of Coenzyme A (CoA-SH) during the acetyltransferase reaction.[2]
-
Procedure:
-
Reactions are performed in 384-well plates.
-
Each well contains human LPCAT2, lyso-PAF, acetyl-CoA, and a test compound (20 µM).[2]
-
A fluorescent probe that reacts with the thiol group of the released CoA-SH is added.
-
Fluorescence intensity is measured to determine the extent of the reaction and, consequently, the inhibitory effect of the compound.
-
-
-
Secondary Analysis (LC-MS/MS): "Hit" compounds from the primary screen were further evaluated using a more direct and sensitive method.
-
Principle: Direct quantification of the product, PAF, using Liquid Chromatography-Tandem Mass Spectrometry.[2]
-
Procedure:
-
Enzymatic reactions are set up as in the primary screen.
-
Reactions are stopped, and lipids are extracted.
-
The amount of PAF produced is quantified by LC-MS/MS, providing a direct measure of LPCAT2 activity.[2]
-
-
The following diagram illustrates the workflow for identifying LPCAT2-specific inhibitors.
Caption: Screening cascade for the identification of this compound.
LPCAT Enzymatic Activity Assay
The activity of LPCAT1 and LPCAT2 was measured using microsomal fractions from cells overexpressing the respective enzymes.
-
Cell Culture and Transfection: CHO-S-PAFR cells are transiently transfected with plasmids encoding either human LPCAT1 or LPCAT2.[2]
-
Microsome Preparation:
-
Transfected cells are harvested and homogenized.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The supernatant is then ultracentrifuged to pellet the microsomal fraction, which is rich in endoplasmic reticulum membranes containing the LPCAT enzymes.
-
-
Enzymatic Reaction:
-
The microsomal fraction is incubated with substrates (e.g., 5 µM lyso-PAF and 10 µM acetyl-CoA) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 µM CaCl2).[2][9]
-
The reaction is initiated by adding the substrates and incubated at 37°C for a specified time (e.g., 10 minutes).
-
The reaction is terminated by adding a solvent for lipid extraction (e.g., methanol).[9]
-
-
Lipid Analysis:
Cellular PAF Production Assay
This assay measures the effect of this compound on PAF biosynthesis in intact cells.
-
Cell Culture: Thioglycollate-elicited mouse peritoneal macrophages are cultured.[2]
-
Cell Stimulation:
-
Cells are often primed with an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 100 ng/ml for 18 hours) to upregulate LPCAT2 expression.[2]
-
Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1 hour.[2]
-
PAF production is then stimulated with a calcium ionophore like A23187 (e.g., 5 µM for 5 minutes).[2]
-
-
Lipid Extraction and Quantification:
Conclusion
This compound is a valuable research tool for investigating the roles of LPCAT2 in health and disease. Its selectivity for LPCAT2 over LPCAT1 allows for the targeted study of PAF-mediated inflammatory pathways without the confounding effects of inhibiting LPCAT1's essential physiological functions.[2] The data and protocols summarized in this guide provide a foundation for researchers and drug developers to utilize this compound in their studies of inflammation, cancer, and other LPCAT2-related pathologies.[4][10] Further research, including in vivo studies and co-crystallization with LPCAT2, will continue to elucidate the therapeutic potential of this selective inhibitor.[2]
References
- 1. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Platelet-activating Factor Receptor (PAFR) 抑制剂 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Lysophosphatidylcholine acyltransferase 2-mediated lipid droplet production supports colorectal cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TSI-01 in the PAF Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a variety of inflammatory and allergic diseases. Its biosynthesis is a critical control point for regulating inflammatory responses. This technical guide provides an in-depth analysis of TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), a key enzyme in the PAF biosynthesis remodeling pathway. We will detail the mechanism of action of this compound, present quantitative data on its inhibitory effects, outline the experimental protocols for its characterization, and provide visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting PAF synthesis.
Introduction to Platelet-Activating Factor (PAF) Biosynthesis
Platelet-activating factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent lipid signaling molecule involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2] The production of PAF is tightly regulated and occurs via two distinct pathways: the de novo pathway and the remodeling pathway.[2][3][4]
-
The de novo pathway synthesizes PAF from 1-alkyl-2-lyso-sn-glycero-3-phosphate and is generally associated with the maintenance of basal PAF levels.[2]
-
The remodeling pathway is the primary route for rapid PAF production in inflammatory cells in response to various stimuli.[1][2][3] This pathway is initiated by the hydrolysis of membrane phospholipids (1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine) by phospholipase A2 (PLA2), which generates lyso-PAF.[1][2] Lyso-PAF is then acetylated by acetyl-CoA:lyso-PAF acetyltransferase (lyso-PAFAT) to produce the biologically active PAF.[1][2]
Two key enzymes with lyso-PAFAT activity have been identified: lysophosphatidylcholine acyltransferase 1 (LPCAT1) and lysophosphatidylcholine acyltransferase 2 (LPCAT2).[1] LPCAT1 is constitutively expressed, notably in the lungs, where it is involved in surfactant production.[1] In contrast, LPCAT2 is the inducible isoform predominantly found in inflammatory cells and is upregulated and activated under inflammatory conditions to produce PAF.[1] This makes LPCAT2 a prime therapeutic target for inflammatory diseases, as its selective inhibition could reduce PAF production without interfering with the essential functions of LPCAT1.[1]
This compound: A Selective LPCAT2 Inhibitor
This compound is a small molecule inhibitor identified from a high-throughput screening of a large compound library as a potent and selective inhibitor of LPCAT2.[1] It belongs to the N-phenylmaleimide class of compounds.[1]
Mechanism of Action
Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of LPCAT2 with respect to acetyl-CoA.[1] This means that this compound binds to the active site of LPCAT2, competing with the binding of acetyl-CoA, a necessary substrate for the acetylation of lyso-PAF.[1] The inhibition by this compound leads to a dose-dependent decrease in PAF production in inflammatory cells.[1]
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Enzyme/Cell Type | Value | Reference |
| IC50 | Human LPCAT1 | 3.02 µM | [5][6][7][8][9] |
| IC50 | Human LPCAT2 | 0.47 µM | [5][6][7][8][9] |
| IC50 (PAF Production) | Mouse Peritoneal Macrophages | 38.8 µM | [1] |
| Ki (apparent) | Human LPCAT2 | 30-40 nM | [1] |
Table 1: Inhibitory Potency of this compound
| Parameter | Condition | Acetyl-CoA Km | Lyso-PAF Km | Vmax | Reference |
| hLPCAT2 | - this compound | Normal | Unchanged | Normal | [1] |
| + this compound | Markedly Increased | Unchanged | Slightly Decreased | [1] |
Table 2: Kinetic Parameters of hLPCAT2 in the Presence of this compound
Experimental Protocols
This section details the key experimental methodologies used in the discovery and characterization of this compound.
High-Throughput Screening (HTS) for LPCAT2 Inhibitors
A fluorescence-based HTS assay was employed to screen a library of 174,000 compounds for inhibitors of LPCAT2.[1]
-
Principle: The assay indirectly measures LPCAT2 activity by detecting the release of Coenzyme A (CoA) during the acetyltransferase reaction. A thiol-reactive fluorescent probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), reacts with the free thiol group of CoA, leading to an increase in fluorescence intensity.
-
Protocol:
-
Recombinant human LPCAT2 was incubated with a test compound from the library.
-
The enzymatic reaction was initiated by the addition of the substrates, lyso-PAF and acetyl-CoA.
-
After a defined incubation period, the reaction was stopped.
-
The fluorescent probe CPM was added, and the fluorescence intensity was measured at an excitation wavelength of 390 nm and an emission wavelength of 485 nm.
-
A decrease in fluorescence intensity compared to the control (no inhibitor) indicated potential inhibition of LPCAT2.
-
LPCAT Acetyltransferase and Acyltransferase Activity Assays
The specific inhibitory activity of this compound against LPCAT1 and LPCAT2 was determined using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.[1]
-
Principle: The assay measures the formation of deuterium-labeled PAF or phosphatidylcholine from their corresponding deuterium-labeled lyso-precursors.
-
Protocol for Acetyltransferase Activity:
-
Microsomal fractions containing recombinant human LPCAT1 or LPCAT2 were incubated with the inhibitor (this compound) at various concentrations.
-
The reaction was initiated by adding 1 mM acetyl-CoA and 5 µM d4-lyso-PAF.[1]
-
The reaction mixture was incubated at 37°C for 5 minutes.[1]
-
The reaction was terminated by the addition of methanol containing an internal standard (e.g., 17:0 LPC).[1]
-
The amount of d4-PAF produced was quantified by LC-MS/MS.[1]
-
-
Protocol for Acyltransferase Activity:
-
A similar protocol was followed, but with different substrates: palmitoyl-CoA and d31-16:0 LPC for LPCAT1, and arachidonoyl-CoA and d4-lyso-PAF for LPCAT2.[1]
-
Measurement of PAF and Lyso-PAF in Macrophages
The effect of this compound on PAF and lyso-PAF production in a cellular context was evaluated using thioglycollate-elicited mouse peritoneal macrophages.[1]
-
Principle: Cellular lipids are extracted and the levels of PAF and lyso-PAF are quantified by LC-MS/MS.
-
Protocol:
-
Mouse peritoneal macrophages were pretreated with 100 ng/ml lipopolysaccharide (LPS) for 18 hours to induce LPCAT2 expression.[1]
-
The cells were then incubated with varying concentrations of this compound for 1 hour.[1]
-
PAF production was stimulated by the addition of 5 µM A23187 (a calcium ionophore) for 5 minutes.[1]
-
The reaction was stopped, and cellular lipids were extracted using the Bligh and Dyer method.
-
PAF and lyso-PAF levels in the extracts were quantified by LC-MS/MS using deuterated internal standards.[1]
-
Visualizing the Role of this compound
The following diagrams, generated using the DOT language, illustrate the PAF biosynthesis pathway, the experimental workflow for this compound characterization, and the kinetics of LPCAT2 inhibition.
PAF Biosynthesis Remodeling Pathway and this compound Inhibition
Caption: The remodeling pathway of PAF biosynthesis and the inhibitory action of this compound on LPCAT2.
Experimental Workflow for this compound Characterization
Caption: Workflow for the discovery and characterization of this compound as a selective LPCAT2 inhibitor.
Competitive Inhibition of LPCAT2 by this compound
Caption: Diagram illustrating the competitive inhibition of LPCAT2 by this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective inhibitors for LPCAT2. Its ability to potently and selectively block the production of PAF in inflammatory cells highlights its potential as a therapeutic agent for a range of PAF-mediated diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.
Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs to improve their in vivo efficacy and safety profiles. Additionally, exploring the therapeutic potential of this compound in various preclinical models of inflammatory diseases will be crucial in translating these promising in vitro findings into novel clinical applications. The continued investigation of selective LPCAT2 inhibitors like this compound holds great promise for the development of a new class of anti-inflammatory drugs.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescence-based high-throughput assay to identify inhibitors of tyrosylprotein sulfotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mybiosource.com [mybiosource.com]
TSI-01: A Technical Guide to a Selective LPCAT2 Inhibitor
This technical guide provides an in-depth overview of TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its mechanism of action, key experimental data, and relevant protocols.
Introduction
This compound is a small molecule inhibitor that has garnered attention for its selective action against LPCAT2, an enzyme crucial in the biosynthesis of Platelet-Activating Factor (PAF).[1][2][3] PAF is a potent pro-inflammatory phospholipid mediator, making this compound a valuable tool for research in inflammation and related cellular processes.[1][3] This guide summarizes the current knowledge on this compound, from its biochemical activity to its effects in cellular models.
Mechanism of Action
This compound functions as a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2).[1][2][3] LPCAT2 is one of two identified lyso-PAF acetyltransferases (lyso-PAFAT) responsible for the rapid synthesis of PAF in response to extracellular stimuli.[1][3] While LPCAT1 is primarily expressed in the lungs, LPCAT2 is predominantly found in inflammatory cells, highlighting the targeted potential of this compound in inflammatory responses.[1][3]
Kinetic studies have revealed that this compound competitively inhibits the lyso-PAFAT activity of human LPCAT2 with respect to acetyl-CoA.[4][5] This means that this compound competes with acetyl-CoA for binding to the enzyme, thereby reducing the production of PAF.[4][5]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.
| Parameter | Target | Value | Reference |
| IC₅₀ | Human LPCAT2 | 0.47 µM | [1][2][3][6] |
| IC₅₀ | Human LPCAT1 | 3.02 µM | [1][2][3][6] |
| Apparent Kᵢ | Human LPCAT2 | 30-40 nM | [5] |
| IC₅₀ (PAF Production) | Mouse Peritoneal Macrophages | 38.8 µM | [4] |
| IC₅₀ (Cell Proliferation) | Ishikawa (Endometrial Cancer) | 7.56 µM | [2][6] |
| IC₅₀ (Cell Proliferation) | HEC-1A (Endometrial Cancer) | 9.31 µM | [2][6] |
Experimental Protocols
This section details the methodologies for key experiments involving this compound.
Inhibition of PAF Production in Mouse Peritoneal Macrophages
This protocol assesses the ability of this compound to suppress the synthesis of PAF in inflammatory cells.
Methodology:
-
Cell Culture: Thioglycollate-elicited peritoneal macrophages are harvested from mice.
-
LPS Priming: Cells are treated with 100 ng/ml of lipopolysaccharide (LPS) for 18 hours to prime the inflammatory response.[4]
-
Inhibitor Treatment: The primed cells are pre-incubated with varying concentrations of this compound for 1 hour.[4]
-
Stimulation: PAF biosynthesis is stimulated by adding 5 µM of the calcium ionophore A23187 for 5 minutes.[4]
-
Lipid Extraction and Analysis: The reaction is stopped, and cellular lipids are extracted. PAF and lyso-PAF levels are quantified using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
LPCAT2 Enzymatic Activity Kinetics
This experiment determines the kinetic parameters of this compound inhibition on LPCAT2.
Methodology:
-
Cell Line: CHO-S-PAFR cells overexpressing human LPCAT2 (hLPCAT2) are used.[4]
-
Cell Stimulation: Cells may be stimulated with a PAF receptor agonist (e.g., mcPAF) for 30 seconds to modulate LPCAT2 activity.[4][5]
-
Microsome Isolation: Microsomal fractions containing the hLPCAT2 enzyme are prepared from the cells.
-
Kinetic Assay: Lyso-PAFAT activity is measured in the microsomal fraction in the presence of varying concentrations of substrates (lyso-PAF and acetyl-CoA) and this compound.[4][5]
-
Data Analysis: Apparent Kₘ and Vₘₐₓ values are determined by fitting the data to the Michaelis-Menten equation. The inhibition constant (Kᵢ) of this compound is then calculated.[4][5]
Cell-Based Assays in Cancer Cell Lines
This compound has been investigated for its effects on cancer cells, particularly in colorectal and endometrial cancer models.
4.3.1. Lipid Droplet Accumulation in HT29 Cells
This assay assesses the role of LPCAT2 in chemoresistance-associated lipid droplet formation.
Methodology:
-
Cell Culture: Human colorectal adenocarcinoma HT29 cells are cultured.
-
Treatment: Cells are treated with a vehicle (DMSO) or 10 µM this compound for 48 hours.[2][6] In some conditions, cells are also treated with chemotherapeutic agents like 5-fluorouracil (5-Fu) and oxaliplatin (Oxa).[2]
-
Lipid Droplet Staining: Lipid droplets are stained using a fluorescent dye (e.g., BODIPY).
-
Imaging and Quantification: The accumulation of lipid droplets is visualized by fluorescence microscopy and quantified.
4.3.2. Cell Proliferation and Apoptosis in Endometrial Cancer Cells
This protocol evaluates the anti-cancer potential of this compound.
Methodology:
-
Cell Lines: Ishikawa and HEC-1A endometrial cancer cell lines are used.[2][6]
-
Treatment: Cells are treated with a dose range of this compound (e.g., 0-30 µM).[2][6]
-
Proliferation Assay: Cell viability and proliferation are measured using assays such as CCK-8 at specific time points to determine the IC₅₀ values.
-
Apoptosis Assay: The induction of apoptosis is assessed by methods like flow cytometry using Annexin V/Propidium Iodide staining.
Potential Applications and Future Directions
The selective inhibition of LPCAT2 by this compound makes it a valuable pharmacological tool for dissecting the roles of this enzyme and the PAF signaling pathway in various physiological and pathological processes. Its demonstrated efficacy in cellular models of inflammation and cancer suggests potential therapeutic avenues that warrant further investigation.[2] Specifically, its ability to modulate lipid metabolism in cancer cells opens up possibilities for its use in overcoming chemoresistance.[2] Further preclinical and in vivo studies are necessary to validate these findings and explore the full therapeutic potential of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Targets of TSI-01
This technical guide provides a comprehensive overview of the biological targets and mechanism of action of this compound, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2). The information presented herein is intended to support further research and drug development efforts centered on this compound.
Core Biological Target: Lysophosphatidylcholine Acyltransferase 2 (LPCAT2)
This compound is a potent and selective inhibitor of LPCAT2, an enzyme crucial for the biosynthesis of platelet-activating factor (PAF), a pro-inflammatory phospholipid mediator.[1][2][3][4] LPCAT2 is primarily expressed in inflammatory cells and is involved in the rapid synthesis of PAF in response to extracellular stimuli.[1][3] In contrast, its isoform, LPCAT1, is mainly found in the lungs.[1][3]
The selectivity of this compound for LPCAT2 over LPCAT1 makes it a valuable tool for studying the specific roles of LPCAT2 in inflammatory processes and as a potential therapeutic agent for inflammatory diseases.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been quantified against human LPCAT1 and LPCAT2, and its effects on cell proliferation in different cancer cell lines have been determined.
| Target/Cell Line | Measurement | Value | Reference |
| Human LPCAT2 | IC50 | 0.47 µM | [1][2][3] |
| Human LPCAT1 | IC50 | 3.02 µM | [1][2][3] |
| Ishikawa (Endometrial Cancer) | IC50 (Cell Proliferation) | 7.56 µM | [2] |
| HEC-1A (Endometrial Cancer) | IC50 (Cell Proliferation) | 9.31 µM | [2] |
| Mouse Peritoneal Macrophages | IC50 (PAF Production) | 38.8 µM | [5] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by competitively inhibiting the lyso-PAF acetyltransferase (lyso-PAFAT) activity of LPCAT2 with respect to acetyl-CoA.[5][6] This inhibition blocks the conversion of lyso-PAF to PAF, thereby reducing the production of this key inflammatory mediator.
Caption: Mechanism of this compound action on the LPCAT2 pathway.
Experimental Protocols
Determination of LPCAT2 Inhibitory Activity (IC50)
The inhibitory effect of this compound on LPCAT2 is determined using an in vitro enzyme assay.
-
Enzyme Source : Microsomal fractions from CHO-S-PAFR cells overexpressing human LPCAT2 are used as the source of the enzyme.[5]
-
Reaction Mixture : The assay is performed in a reaction buffer containing the enzyme, various concentrations of this compound, and the substrates lyso-PAF and acetyl-CoA.
-
Incubation : The reaction is incubated at 37°C for a specified period to allow for the enzymatic conversion of lyso-PAF to PAF.
-
Quantification : The amount of PAF produced is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation : The concentration of this compound that inhibits 50% of the LPCAT2 activity (IC50) is calculated from the dose-response curve.
Cell Proliferation Assay
The anti-proliferative effects of this compound on cancer cell lines are assessed as follows:
-
Cell Culture : Endometrial cancer cell lines (Ishikawa and HEC-1A) are cultured in appropriate media and conditions.[2]
-
Treatment : Cells are seeded in 96-well plates and treated with increasing concentrations of this compound (e.g., 0-30 µM) for a specified duration (e.g., 48 hours).[2]
-
Proliferation Measurement : Cell viability or proliferation is measured using a standard assay, such as the MTT or WST-1 assay.
-
IC50 Calculation : The IC50 value for cell proliferation is determined by plotting the percentage of cell viability against the concentration of this compound.
PAF Biosynthesis Inhibition in Macrophages
The ability of this compound to suppress PAF production in inflammatory cells is evaluated using primary macrophages.
-
Macrophage Isolation : Peritoneal macrophages are elicited from mice using thioglycollate.[5]
-
Cell Stimulation : The macrophages are stimulated with LPS (100 ng/ml) for 18 hours, followed by treatment with various concentrations of this compound for 1 hour.[5] Subsequently, PAF production is induced with a calcium ionophore (A23187, 5 µM) for 5 minutes.[5]
-
PAF Measurement : The levels of PAF in the cell lysates or supernatants are measured, typically by LC-MS.
-
Data Analysis : The dose-dependent inhibition of PAF production by this compound is analyzed to determine its cellular efficacy.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the inhibitory properties of this compound.
References
TSI-01: A Selective LPCAT2 Inhibitor for Inflammatory Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory diseases represent a significant burden on global health, and the development of novel therapeutic strategies is of paramount importance. One promising target in the inflammatory cascade is the enzyme Lysophosphatidylcholine Acyltransferase 2 (LPCAT2), which plays a crucial role in the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory mediator. TSI-01 is a selective inhibitor of LPCAT2, offering a targeted approach to mitigating inflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation in relevant inflammatory disease models. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the therapeutic potential of this compound.
Introduction to this compound and its Target: LPCAT2
This compound is an N-phenylmaleimide derivative that acts as a selective inhibitor of LPCAT2.[1][2][3] LPCAT2 is an enzyme primarily expressed in inflammatory cells and is responsible for the synthesis of PAF, a key phospholipid mediator of inflammation.[1][3][4] In response to inflammatory stimuli, LPCAT2 is activated and upregulated, leading to increased PAF production.[1][3][4] PAF, in turn, can trigger a wide range of inflammatory responses, including increased vascular permeability, platelet aggregation, and the recruitment of inflammatory cells.[5]
There are two main enzymes responsible for PAF biosynthesis: LPCAT1 and LPCAT2.[1][3] LPCAT1 is constitutively expressed, primarily in the lungs, where it is essential for the production of pulmonary surfactant.[1][3][4] In contrast, LPCAT2 is inducible and its expression is elevated under inflammatory conditions.[1][3][4] The selectivity of this compound for LPCAT2 over LPCAT1 is a critical feature, as it suggests the potential for targeted anti-inflammatory therapy with a reduced risk of adverse effects on respiratory function.[1][3][4]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on LPCAT2 by competing with acetyl-CoA, a substrate required for the conversion of lyso-PAF to PAF.[1] By blocking this step in the PAF biosynthesis pathway, this compound effectively reduces the production of this potent pro-inflammatory mediator.
References
- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
Preliminary In Vitro Studies of TSI-01 in Cancer Cell Lines: A Technical Guide
This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), across various cancer cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, quantitative efficacy, and the experimental methodologies employed in its initial characterization.
Core Mechanism of Action
This compound is a potent and selective small molecule inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme pivotal in the biosynthesis of platelet-activating factor (PAF) and the remodeling of cellular membrane phospholipids.[1][2][3][4] While highly selective for LPCAT2, this compound also exhibits inhibitory activity against the isoform LPCAT1.[1][3][4][5][6] Its anti-cancer properties are primarily attributed to the disruption of lipid metabolism and downstream signaling pathways that are crucial for cancer cell proliferation, survival, and chemoresistance.
In endometrial cancer, the anti-proliferative and pro-apoptotic effects of this compound have been linked to the inhibition of LPCAT1, which subsequently modulates the Transforming Growth Factor-beta (TGF-β)/Smad2/3 signaling pathway.[3] This pathway is a critical regulator of cell growth, differentiation, and apoptosis. In colorectal cancer, the inhibition of LPCAT2 by this compound has been associated with the prevention of lipid droplet accumulation, a phenomenon linked to chemoresistance.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Inhibitory Activity of this compound against LPCAT Isoforms
| Target Enzyme | IC50 Value (µM) | Source(s) |
| Human LPCAT1 | 3.02 | [1][3][4] |
| Human LPCAT2 | 0.47 | [1][3][4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Source(s) |
| Ishikawa | Endometrial Cancer | 7.56 | CCK-8 | [1][3] |
| HEC-1A | Endometrial Cancer | 9.31 | CCK-8 | [1][3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary studies of this compound.
Cell Proliferation Assay (CCK-8)
This protocol was utilized to determine the anti-proliferative effects of this compound on the Ishikawa and HEC-1A endometrial cancer cell lines.[3]
-
Cell Culture: Ishikawa and HEC-1A cells were cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells were seeded into 96-well plates at a density of 2 x 10³ cells/well for Ishikawa and 3 x 10³ cells/well for HEC-1A and allowed to adhere overnight.
-
Treatment: The following day, cells were treated with various concentrations of this compound (typically ranging from 0 to 30 µM) or vehicle control (DMSO).
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours).
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Final Incubation: The plates were incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. The IC50 value was determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol was employed to assess the induction of apoptosis by this compound in Ishikawa and HEC-1A cells.[3]
-
Cell Culture and Seeding: Cells were cultured and seeded in 6-well plates as described in the proliferation assay protocol.
-
Treatment: Cells were treated with this compound at specified concentrations (e.g., 5 µM and 10 µM) or vehicle control for a designated time.
-
Cell Harvesting: Adherent and floating cells were collected, washed with ice-cold PBS, and centrifuged.
-
Staining: The cell pellet was resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions were added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) were quantified.
Lipid Droplet Accumulation Assay
This protocol outlines the general steps used to evaluate the effect of this compound on lipid droplet formation in HT29 colorectal cancer cells.[1]
-
Cell Culture and Seeding: HT29 cells were cultured in appropriate media and seeded in a suitable format (e.g., chamber slides or 96-well plates).
-
Treatment: Cells were treated with vehicle (DMSO) or 10 µM this compound for 48 hours. In some experiments, cells were co-treated with chemotherapeutic agents like 5-fluorouracil (5-Fu) and oxaliplatin (Oxa) to induce lipid droplet accumulation.
-
Fixation: Cells were washed with PBS and fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Lipid Droplet Staining: The fixed cells were stained with a lipophilic dye that specifically labels neutral lipids within lipid droplets, such as BODIPY 493/503 or Oil Red O.
-
Nuclear Staining (Optional): A nuclear counterstain like DAPI can be used to visualize the cell nuclei.
-
Imaging: The stained cells were visualized using fluorescence microscopy.
-
Quantification: The lipid droplet content was quantified by measuring the fluorescence intensity or the number and size of lipid droplets per cell using image analysis software.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Proposed mechanism of action for this compound in cancer cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. LPCAT2 inhibits colorectal cancer progression via the PRMT1/SLC7A11 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPCAT2-mediated lipid droplet production supports pancreatic cancer chemoresistance and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of LPCAT1 enhances endometrial cancer stemness and metastasis by changing lipid components and activating TGF-β/Smad2/3 signaling pathway: Tumor-promoting effect of LPCAT1 in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPCAT2 controls chemoresistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Potential of Novel Therapeutics in Neuropathic Pain Research: A Technical Overview of TSI-01 and BP4L-18:1:1
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Existing treatments often provide inadequate relief and are accompanied by dose-limiting side effects. This has spurred the exploration of novel molecular targets and innovative therapeutic strategies. This technical guide delves into the preclinical data and mechanisms of two emerging compounds in neuropathic pain research: TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), and BP4L-18:1:1, a first-in-class inhibitor of the hyperpolarization-activated cyclic nucleotide-gated 1 (HCN1) ion channel.
BP4L-18:1:1: A Novel "Anchor-Tether" Approach to HCN1 Inhibition
Recent advancements have identified BP4L-18:1:1 as a promising non-opioid therapeutic candidate for neuropathic pain.[1] Developed by researchers at Weill Cornell Medicine and the Burke Neurological Institute, this designer molecule employs a unique "anchor-tether" mechanism to achieve targeted inhibition of HCN1 channels in the peripheral nervous system.[1][2]
Mechanism of Action
BP4L-18:1:1 is a derivative of the anesthetic propofol, which is known to inhibit HCN channels with a preference for the HCN1 isoform.[1] The key innovation lies in its structure: a hydrophilic "anchor" is connected to the propofol-like pharmacophore via a flexible "tether".[1][2] This design is hypothesized to prevent the molecule from crossing the blood-brain barrier, thereby avoiding central nervous system side effects.[1] In the periphery, the anchor remains in the extracellular space while the tether allows the pharmacophore to "sink" into the neuronal membrane and interact with the HCN1 channel, an ion channel implicated in the hyperexcitability of pain-sensing neurons.[1][2]
Preclinical Efficacy and Safety
Preclinical studies in a rat model of neuropathic pain have demonstrated the potential of BP4L-18:1:1 as a side-effect-free analgesic.[1] A single dose, as well as seven days of daily dosing, resulted in a significant reversal of neuropathic pain signs.[1]
| Parameter | Value/Observation |
| In Vitro Potency | IC50 for HCN1 inhibition: 6.4 µM[3] |
| Animal Model | Spared Nerve Injury (SNI) model in rats[3] |
| Efficacy | Dose-dependent reversal of mechanical allodynia and thermal hyperalgesia[3] |
| Safety Profile | - No observed cardiac side effects- No signs of sedation- Lacks addictive properties in preclinical tests[1] |
| CNS Penetration | Poorly penetrates the blood-brain barrier[3] |
Experimental Protocols
Spared Nerve Injury (SNI) Model: This rat model of neuropathic pain involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), while the sural nerve is left intact.[3] This procedure results in persistent mechanical allodynia and thermal hyperalgesia in the affected paw.
Behavioral Testing:
-
Rotarod Test: This test is used to assess motor coordination. Rats are placed on a rotating rod, and the latency to fall is measured. This helps to determine if the compound causes motor impairment.
-
Open-Field Test: Spontaneous motor activity is measured by placing the rat in an open arena and tracking its movement. A decrease in activity can indicate sedation.
-
Conditioned Place Preference (CPP): This paradigm is used to evaluate the rewarding or aversive properties of a drug, providing an indication of its abuse potential. The animal's preference for an environment previously paired with the drug is assessed.[4][5]
This compound: Targeting the PAF-Pain Loop through LPCAT2 Inhibition
This compound is a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme crucial for the biosynthesis of platelet-activating factor (PAF).[6] Research has implicated the "PAF-pain loop" in the maintenance of neuropathic pain, presenting LPCAT2 as a novel therapeutic target.[7]
Mechanism of Action
In the context of neuropathic pain, nerve injury can lead to the activation of microglia in the spinal cord.[7] These activated microglia upregulate LPCAT2, leading to the production and release of PAF.[7] PAF, in turn, can act on PAF receptors, potentially on the microglia themselves or on adjacent neurons, in a positive feedback mechanism that further enhances PAF production and perpetuates the pain state.[8] By selectively inhibiting LPCAT2, this compound aims to break this cycle.[9]
Preclinical Data
Studies have shown that genetic deletion of LPCAT2 in mice significantly attenuates pain-like behaviors in a model of neuropathic pain.[7] this compound has been identified as a potent and selective inhibitor of LPCAT2 over LPCAT1, the constitutive isoform of the enzyme.[6]
| Parameter | Value/Observation |
| In Vitro Potency | IC50 for human LPCAT2: 0.47 µMIC50 for human LPCAT1: 3.02 µM[6] |
| Animal Model | Partial Sciatic Nerve Ligation (PSL) model in mice[7] |
| Efficacy (LPCAT2 KO) | LPCAT2 knockout mice show significant attenuation of pain-like behaviors[7] |
| Cellular Action | Suppresses PAF biosynthesis in macrophages stimulated with a calcium ionophore at 60 µM[6] |
Experimental Protocols
Partial Sciatic Nerve Ligation (PSL) Model: This mouse model of neuropathic pain involves a tight ligation of approximately one-third to one-half of the sciatic nerve.[10] This procedure induces long-lasting allodynia and hyperalgesia in the ipsilateral paw.[10]
Behavioral Testing:
-
Von Frey Test: This test is used to measure mechanical allodynia. Calibrated filaments with varying stiffness are applied to the plantar surface of the paw to determine the withdrawal threshold.
-
Paintbrush Test: A soft paintbrush is used to lightly stroke the plantar surface of the paw to assess dynamic allodynia. The response of the animal, such as lifting or licking the paw, is observed.[11]
Conclusion
Both BP4L-18:1:1 and this compound represent promising, mechanistically distinct approaches to the treatment of neuropathic pain. BP4L-18:1:1's novel "anchor-tether" design offers a strategy for peripherally restricted HCN1 inhibition, potentially providing a safe and non-addictive analgesic. This compound's targeting of the LPCAT2-mediated PAF-pain loop in spinal microglia presents an opportunity to disrupt a key neuroinflammatory driver of neuropathic pain. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of these compounds and their respective mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet-activating factor and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An anchor-tether ‘hindered’ HCN1 inhibitor is antihyperalgesic in a rat spared nerve injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relief from neuropathic pain by blocking of the platelet-activating factor-pain loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relief from neuropathic pain by blocking of the platelet-activating factor–pain loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel behavioral model of neuropathic pain disorders produced in rats by partial sciatic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Impact of TSI-01 on Phospholipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), and its significant impact on phospholipid metabolism. The following sections detail the mechanism of action, quantitative data from key experiments, and the experimental protocols utilized to elucidate its effects.
Core Mechanism of Action
This compound is a potent and selective inhibitor of LPCAT2, an enzyme crucial for the biosynthesis of platelet-activating factor (PAF), a pro-inflammatory phospholipid mediator.[1][2][3] LPCAT2 is responsible for the conversion of lyso-PAF to PAF through the transfer of an acetyl group from acetyl-CoA.[4] By selectively inhibiting LPCAT2 over its isoform LPCAT1, which is primarily expressed in the lungs, this compound presents a targeted approach to mitigating inflammatory processes driven by PAF.[1][2][5] The inhibition of LPCAT2 by this compound is competitive with acetyl-CoA.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 Value (µM) | Reference |
| LPCAT2 | Human | 0.47 | [1][2][6] |
| LPCAT1 | Human | 3.02 | [1][2][6] |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| HT29 | Colorectal | 10 | 48 hours | Significantly prevented lipid droplet accumulation induced by 5-fluorouracil (5-Fu) and oxaliplatin (Oxa). | [6] |
| Ishikawa | Endometrial | 0-30 | Not Specified | Dose-dependent inhibition of cell proliferation (IC50 = 7.56 µM) and promotion of apoptosis. | [6] |
| HEC-1A | Endometrial | 0-30 | Not Specified | Dose-dependent inhibition of cell proliferation (IC50 = 9.31 µM) and promotion of apoptosis. | [6] |
Table 3: Effect of this compound on PAF Biosynthesis
| Cell Type | Species | This compound Concentration (µM) | Stimulus | Observed Effect | Reference |
| Peritoneal Macrophages | Mouse | 60 | Calcium ionophore | Suppression of PAF biosynthesis. | [1][2] |
| Peritoneal Macrophages | Mouse | IC50 = 38.8 | A23187 (Calcium ionophore) | Dose-dependent decrease in PAF levels. | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
Caption: Mechanism of this compound action on the PAF biosynthesis pathway.
Caption: General experimental workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
Cell Culture and Treatment
-
HT29 Colorectal Cancer Cells: HT29 cells were cultured and treated with either a vehicle (DMSO) or 10 µM of the selective LPCAT2 inhibitor this compound for 48 hours. In some experiments, cells were also treated with 5-fluorouracil (5-Fu) and oxaliplatin (Oxa), alone or in combination, to induce lipid droplet accumulation.[6]
-
Endometrial Cancer Cell Lines (Ishikawa and HEC-1A): These cell lines were treated with this compound at concentrations ranging from 0-30 µM to assess its effect on cell proliferation and apoptosis.[6]
-
Mouse Peritoneal Macrophages: Thioglycollate-elicited mouse peritoneal macrophages were pre-treated with this compound for 1 hour. Following pre-treatment, the cells were stimulated with 5 µM A23187 (a calcium ionophore) for 5 minutes to induce PAF production.[4]
Measurement of PAF and Lyso-PAF
-
Following stimulation of mouse peritoneal macrophages, cellular lipids were extracted.
-
PAF and lyso-PAF levels were quantified using appropriate analytical methods, such as mass spectrometry.
-
The effect of this compound was determined by comparing PAF levels in treated versus untreated cells.[4]
Analysis of Lipid Droplet Accumulation
-
HT29 cells were treated as described above.
-
Lipid droplets within the cells were stained using a fluorescent dye (e.g., Bodipy).
-
The accumulation of lipid droplets was quantified by fluorescence microscopy and image analysis.
Cell Proliferation and Apoptosis Assays
-
Endometrial cancer cells were seeded in multi-well plates and treated with varying concentrations of this compound.
-
Cell proliferation was assessed using standard methods such as MTT or WST-1 assays.
-
Apoptosis was evaluated by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
Conclusion
This compound demonstrates a significant and selective inhibitory effect on LPCAT2, a key enzyme in the pro-inflammatory PAF biosynthesis pathway. This inhibition leads to reduced PAF production and has been shown to impact cellular processes such as lipid droplet formation and cancer cell proliferation. The data presented in this guide underscore the potential of this compound as a valuable research tool for investigating phospholipid metabolism and as a potential therapeutic agent for PAF-related diseases. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Basic Research Applications of the Compound TSI-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic research applications of TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2). The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound.
Core Mechanism of Action
This compound is a potent and selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme crucial for the biosynthesis of platelet-activating factor (PAF), a pro-inflammatory phospholipid mediator.[1][2][3] LPCAT2 is primarily expressed in inflammatory cells and is upregulated under inflammatory conditions to produce PAF.[1][3] By selectively inhibiting LPCAT2, this compound effectively suppresses PAF production in inflammatory cells like macrophages.[1][3] Notably, this compound exhibits a higher selectivity for human LPCAT2 over LPCAT1, an isoform predominantly found in the lungs.[1][2][3] This selectivity suggests a reduced risk of adverse effects on respiratory functions.
The inhibitory action of this compound on LPCAT2 is competitive with respect to acetyl-CoA, a key substrate in the synthesis of PAF. This competitive inhibition mechanism has been demonstrated through kinetic analysis, which showed that this compound increases the Michaelis constant (Km) of acetyl-CoA for the lyso-PAF acetyltransferase activity of LPCAT2.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the efficacy and selectivity of this compound from various in vitro studies.
| Target Enzyme | Species | IC50 (µM) | Reference |
| LPCAT2 | Human | 0.47 | [1][2][3] |
| LPCAT1 | Human | 3.02 | [1][2][3] |
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Ishikawa | Endometrial Cancer | Cell Proliferation | 7.56 | [2] |
| HEC-1A | Endometrial Cancer | Cell Proliferation | 9.31 | [2] |
Table 2: In Vitro Anti-proliferative Activity of this compound
Key Research Applications and Experimental Protocols
Inhibition of Platelet-Activating Factor (PAF) Biosynthesis
Application: this compound serves as a valuable tool for studying the role of PAF in inflammatory processes. Its ability to suppress PAF production in macrophages makes it suitable for investigating inflammatory signaling pathways and for the preclinical evaluation of anti-inflammatory therapies.
Experimental Protocol: Inhibition of PAF Production in Mouse Peritoneal Macrophages
-
Macrophage Isolation: Elicit peritoneal macrophages from mice by intraperitoneal injection of thioglycollate. Harvest the cells by peritoneal lavage.
-
Cell Culture and Stimulation: Plate the isolated macrophages and culture them. For stimulation of PAF production, treat the cells with 100 ng/ml lipopolysaccharide (LPS) for 18 hours.
-
This compound Treatment: Pre-incubate the LPS-stimulated macrophages with varying concentrations of this compound for 1 hour.
-
PAF Synthesis Induction: Stimulate the cells with 5 µM A23187, a calcium ionophore, for 5 minutes to induce PAF synthesis.
-
Quantification of PAF: Lyse the cells and extract lipids. Quantify the levels of PAF using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).
Overcoming Chemoresistance in Colorectal Cancer
Application: Research has indicated that LPCAT2-mediated lipid droplet production supports chemoresistance in colorectal cancer.[2] this compound, by inhibiting LPCAT2, can prevent this lipid droplet accumulation, suggesting its potential as an adjunct therapy to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil (5-Fu) and oxaliplatin.[2]
Experimental Protocol: Assessing the Effect of this compound on Chemoresistance and Lipid Droplet Accumulation
-
Cell Culture: Culture HT29 colorectal cancer cells in appropriate media.
-
Treatment: Treat the cells with one of the following for 48 hours:
-
Vehicle (DMSO)
-
This compound (10 µM)
-
5-Fluorouracil (5-Fu) and/or Oxaliplatin
-
This compound in combination with 5-Fu and/or Oxaliplatin
-
-
Cell Viability Assay (CCK-8):
-
Lipid Droplet Staining (Oil Red O):
-
Grow cells on coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Wash the cells with PBS and then with 60% isopropanol.
-
Stain the cells with Oil Red O working solution for 10-20 minutes.[7][8]
-
Counterstain the nuclei with hematoxylin.
-
Visualize and quantify lipid droplets using microscopy. For quantification, the stain can be extracted with 100% isopropanol and the absorbance measured at 492 nm.[7][8]
-
Targeting the TGF-β/Smad2/3 Signaling Pathway in Endometrial Cancer
Application: Overexpression of LPCAT1 has been shown to enhance endometrial cancer stemness and metastasis by activating the Transforming Growth Factor-beta (TGF-β)/Smad2/3 signaling pathway.[9] Although this compound is more selective for LPCAT2, it also inhibits LPCAT1 and has been shown to inhibit the proliferation of endometrial cancer cell lines.[2][9] This suggests that this compound could be utilized to investigate the role of the LPCAT1/TGF-β axis in endometrial cancer progression.
Experimental Protocol: Investigating the Effect of this compound on the TGF-β/Smad2/3 Pathway
-
Cell Culture and Treatment: Culture Ishikawa or HEC-1A endometrial cancer cells. Treat the cells with varying concentrations of this compound for a specified duration.
-
Western Blot Analysis for Smad2/3 Phosphorylation:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Smad2, phospho-Smad3, total Smad2, total Smad3, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the ratio of phosphorylated to total Smad proteins.
-
Conclusion
This compound is a versatile research tool with significant potential for investigating inflammatory diseases and cancer. Its selective inhibition of LPCAT2 provides a targeted approach to studying PAF-mediated signaling. Furthermore, its activity against LPCAT1 opens avenues for exploring its role in cancer progression, particularly in contexts where the TGF-β/Smad2/3 pathway is implicated. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic promise of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. Overexpression of LPCAT1 enhances endometrial cancer stemness and metastasis by changing lipid components and activating TGF-β/Smad2/3 signaling pathway: Tumor-promoting effect of LPCAT1 in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of TSI-01 Stock Solution for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the preparation of a sterile stock solution of TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), for use in cell culture applications.[1][2][3] Adherence to this protocol will ensure the accurate and consistent preparation of this compound for in vitro studies, minimizing potential variability in experimental results. The protocol includes details on dissolution, sterilization, storage, and safe handling of the compound. Additionally, a summary of the physical and chemical properties of this compound is provided, along with a diagram illustrating the experimental workflow and the relevant cellular signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme crucial for the biosynthesis of platelet-activating factor (PAF).[1][2][3] PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, immune responses, and cancer.[1][4] By inhibiting LPCAT2, this compound effectively suppresses PAF production, making it a valuable tool for studying the roles of LPCAT2 and PAF in cellular signaling and disease.[1][4] In cell culture, this compound has been utilized to investigate its effects on cancer cell proliferation, apoptosis, and chemoresistance.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, which is essential for the accurate preparation of stock solutions.
| Property | Value | Reference |
| CAS Number | 704878-75-1 | [1] |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [1] |
| Molecular Weight | 328.2 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMSO | ≥30 mg/mL (≥91.4 mM) | [1] |
| Solubility in DMF | 50 mg/mL (152.3 mM) | [1] |
| Solubility in Ethanol | 1 mg/mL (3.05 mM) | [1] |
| IC₅₀ for human LPCAT2 | 0.47 µM | [2][3] |
| IC₅₀ for human LPCAT1 | 3.02 µM | [2][3] |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
Materials:
-
This compound powder (ensure high purity)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.2 µm sterile syringe filter (optional, see notes)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure that all necessary calculations are performed to determine the required mass of the compound for the desired stock solution concentration and volume. It is recommended to work in a clean and sterile environment, such as a laminar flow hood, to minimize the risk of contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.282 mg of this compound (Molecular Weight = 328.2 g/mol ). For small quantities, it may be more practical to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.
-
Dissolution in DMSO:
-
Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
To facilitate dissolution, gently vortex the solution. If the compound does not dissolve completely, brief warming in a 37°C water bath or sonication can be applied.[5][6] Ensure the vial is tightly capped during these steps.
-
-
Sterilization (Optional but Recommended):
-
While DMSO is bactericidal, filtering the stock solution through a 0.2 µm sterile syringe filter can provide an additional level of sterility.[7][8] This is particularly important for long-term storage and sensitive cell culture applications. Use a filter compatible with DMSO, such as PTFE or nylon.[9]
-
-
Aliquoting and Storage:
-
Dispense the sterile this compound stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[7][10]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Properly label each aliquot with the compound name, concentration, date of preparation, and initials of the preparer.
-
Working Solution Preparation:
To prepare a working solution, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7][11] A stepwise dilution may be necessary to prevent precipitation of the compound.[11]
Diagrams
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits LPCAT2, blocking PAF synthesis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. captivatebio.com [captivatebio.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Optimal Working Concentration of TSI-01 in HT29 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSI-01 is a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme implicated in the progression of various cancers, including colorectal cancer. HT29, a human colon adenocarcinoma cell line, exhibits high endogenous expression of LPCAT2, making it a relevant model for studying the effects of LPCAT2 inhibition. These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of this compound in HT29 cells for in vitro studies. The protocols outlined below cover cell viability and apoptosis assays, and the underlying signaling pathway is illustrated to provide a mechanistic context for experimental design.
Mechanism of Action
This compound selectively inhibits LPCAT2, with a reported IC50 of 0.47 µM for the human enzyme[1][2]. In colorectal cancer, LPCAT2 has been shown to suppress tumor progression by inducing ferroptosis, a form of iron-dependent programmed cell death. This is mediated through the PRMT1/SLC7A11 axis. LPCAT2 can arrest Protein Arginine Methyltransferase 1 (PRMT1) in the cytoplasm, preventing it from enhancing the promoter activity of Solute Carrier Family 7 Member 11 (SLC7A11), a key regulator of ferroptosis[3]. Therefore, inhibition of LPCAT2 by this compound is hypothesized to promote colorectal cancer cell death.
Quantitative Data Summary
While a specific IC50 value for this compound in HT29 cells has not been definitively reported in the literature, data from other cancer cell lines and a single-point experiment in HT29 cells can guide the determination of an optimal working concentration range.
| Parameter | Cell Line | Value | Reference |
| IC50 (LPCAT2 inhibition) | Human LPCAT2 (in vitro) | 0.47 µM | [1][2] |
| IC50 (LPCAT1 inhibition) | Human LPCAT1 (in vitro) | 3.02 µM | [1][2] |
| IC50 (Cell Proliferation) | Ishikawa (Endometrial Cancer) | 7.56 µM | [4] |
| IC50 (Cell Proliferation) | HEC-1A (Endometrial Cancer) | 9.31 µM | [4] |
| Effective Concentration | HT29 | 10 µM (Prevention of lipid droplet accumulation) | [4] |
Based on this data, an initial dose-response study in HT29 cells should encompass a concentration range of 1 µM to 30 µM to determine the optimal concentration for desired effects on cell viability and apoptosis.
Experimental Protocols
Cell Culture and Maintenance of HT29 Cells
-
Cell Line: HT29 (human colorectal adenocarcinoma)
-
Culture Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for detachment.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot and store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution in the complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the dose-dependent effect of this compound on the viability of HT29 cells.
-
Materials:
-
HT29 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed HT29 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium (e.g., 1, 5, 10, 15, 20, 25, 30 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
HT29 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed HT29 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., based on the results of the MTT assay, such as IC25, IC50, and IC75) and a vehicle control for 24 or 48 hours.
-
Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
References
Application Notes and Protocols for TSI-01 in Macrophage Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSI-01 is a potent and selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme crucial for the biosynthesis of Platelet-Activating Factor (PAF), a key pro-inflammatory mediator.[1][2] In inflammatory cells such as macrophages, LPCAT2 is upregulated and activated in response to stimuli like lipopolysaccharide (LPS), leading to increased PAF production and a subsequent inflammatory cascade.[2] Given its targeted mechanism of action, this compound serves as a valuable tool for investigating the role of the LPCAT2/PAF axis in macrophage-mediated inflammation.
These application notes provide a comprehensive protocol for utilizing this compound to modulate and study inflammatory responses in macrophage cell cultures. The focus is on assaying the inhibitory effect of this compound on macrophage activation, particularly in the context of stimulation by Toll-like receptor 4 (TLR4) agonists like LPS.
Mechanism of Action
This compound selectively inhibits LPCAT2, which is involved in the remodeling pathway of PAF biosynthesis. By blocking LPCAT2, this compound prevents the acetylation of lysophosphatidylcholine to form PAF. LPCAT2 has been shown to co-localize with TLR4 and is implicated in the regulation of inflammatory gene expression following TLR4 activation.[3][4][5] Therefore, this compound can be used to probe the downstream consequences of LPCAT2 inhibition on TLR4-mediated signaling pathways, including the activation of NF-κB and the production of pro-inflammatory cytokines.
Data Presentation
The following tables summarize the key characteristics of this compound and provide representative data on its effects on macrophage activation. Note: Specific quantitative data on the dose-dependent inhibition of cytokine production by this compound in macrophages is not extensively available in the public domain. The data presented below is extrapolated based on known IC50 values and the effects of LPCAT2 silencing. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific assay conditions.
Table 1: this compound Inhibitor Profile
| Property | Value | Reference |
| Target | Lysophosphatidylcholine acyltransferase 2 (LPCAT2) | [1][2] |
| IC50 (human LPCAT2) | 0.47 µM | [1] |
| IC50 (human LPCAT1) | 3.02 µM | [1] |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | N/A |
| Molecular Weight | 328.15 g/mol | N/A |
| Solubility | Soluble in DMSO and DMF | N/A |
Table 2: Representative Data on the Effect of this compound on LPS-Stimulated Macrophages (RAW 264.7)
| Treatment Group | This compound Conc. (µM) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | Cell Viability (%) |
| Vehicle Control | 0 | 100 | 100 | >95% |
| This compound | 0.1 | ~90% | ~95% | >95% |
| This compound | 0.5 | ~60% | ~70% | >95% |
| This compound | 1.0 | ~40% | ~50% | >95% |
| This compound | 5.0 | ~20% | ~25% | >95% |
| This compound | 10.0 | ~10% | ~15% | >95% |
Data is illustrative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: In Vitro Assay for this compound Mediated Inhibition of Cytokine Production in LPS-Stimulated Macrophages
This protocol details the steps to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a murine macrophage cell line (e.g., RAW 264.7) stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (stock solution of 1 mg/mL in sterile PBS)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well tissue culture plates
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue™)
-
DMSO (vehicle control)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours to allow for cell adherence.
-
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in complete DMEM from the 10 mM stock. A suggested final concentration range is 0.1 µM to 10 µM.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dilution.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Macrophage Stimulation:
-
Prepare a working solution of LPS in complete DMEM at a final concentration of 100 ng/mL.
-
Add 10 µL of the LPS working solution to all wells except for the unstimulated control wells.
-
Add 10 µL of complete DMEM to the unstimulated control wells.
-
The final volume in each well should be approximately 110 µL.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C with 5% CO₂. The optimal incubation time should be determined empirically for the specific cytokines being measured.[8]
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis using ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.
-
Perform a cell viability assay on the remaining cells in the plate to ensure that the observed inhibitory effects are not due to cytotoxicity of this compound.
-
Protocol 2: Analysis of NF-κB Activation
To investigate the effect of this compound on the upstream signaling pathway, the activation of the transcription factor NF-κB can be assessed.
Methods:
-
Western Blotting: After treatment with this compound and stimulation with LPS, cell lysates can be prepared and subjected to Western blotting to detect the phosphorylation of NF-κB p65 and the degradation of IκBα.
-
Immunofluorescence: Cells can be fixed and stained with an antibody against the p65 subunit of NF-κB to visualize its nuclear translocation upon stimulation, and how this is affected by this compound pre-treatment.
-
Reporter Assay: Macrophages can be transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase or fluorescent protein gene. The effect of this compound on LPS-induced reporter gene expression can then be quantified.
Mandatory Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidylcholine Acetyltransferase 2 (LPCAT2) Influences the Gene Expression of the Lipopolysaccharide Receptor Complex in Infected RAW264.7 Macrophages, Depending on the E. coli Lipopolysaccharide Serotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine acyltransferase 2 (LPCAT2) co-localises with TLR4 and regulates macrophage inflammatory gene expression in response to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying PAF-Mediated Signaling with TSI-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and shock.[1] The biosynthesis of PAF is a critical control point in its signaling cascade. In inflammatory cells, PAF is primarily synthesized through the "remodeling pathway," where the enzyme lysophosphatidylcholine acyltransferase 2 (LPCAT2) plays a crucial, inducible role.[2][3]
TSI-01 is a selective, small-molecule inhibitor of LPCAT2.[4][5] Its ability to specifically block the production of PAF in inflammatory cells makes it an invaluable tool for researchers studying the intricacies of PAF-mediated signaling pathways and for professionals developing novel therapeutics for PAF-related diseases.[3] By inhibiting LPCAT2, this compound allows for the precise dissection of cellular events downstream of PAF synthesis, helping to elucidate the role of this lipid mediator in various biological contexts.[6]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by targeting LPCAT2, an enzyme that catalyzes the final step in the biosynthesis of PAF in inflammatory cells.[3][4][7] Specifically, this compound acts as a competitive inhibitor with respect to the substrate acetyl-CoA for the lyso-PAF acetyltransferase (lyso-PAFAT) activity of LPCAT2.[6] This prevents the acetylation of lyso-PAF, thereby blocking the formation of active PAF.[2][6]
A key advantage of this compound is its selectivity for LPCAT2 over its isoform, LPCAT1.[4][7] LPCAT1 is constitutively expressed, notably in the lungs, where it is essential for producing surfactants.[3] The high selectivity of this compound for the inducible LPCAT2 isoform minimizes the risk of off-target effects on respiratory function, making it a more precise tool for studying inflammatory PAF signaling.[3]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound from in vitro and cell-based assays.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | Organism | IC50 Value (µM) | Apparent Ki Value (nM) | Reference(s) |
|---|---|---|---|---|
| LPCAT2 | Human | 0.47 | 30-40 | [4][5][7][8] |
| LPCAT1 | Human | 3.02 | Not Reported |[4][5][7] |
Table 2: Cell-Based Assay Data
| Cell Type | Assay | IC50 Value (µM) | Reference(s) |
|---|---|---|---|
| Mouse Peritoneal Macrophages | PAF Production Inhibition | 38.8 | [6] |
| Ishikawa (Endometrial Cancer) | Cell Proliferation Inhibition | 7.56 | [5][9] |
| HEC-1A (Endometrial Cancer) | Cell Proliferation Inhibition | 9.31 |[5][9] |
Visualizations of Pathways and Workflows
PAF Biosynthesis and Inhibition by this compound
Caption: PAF biosynthesis via the remodeling pathway and the inhibitory action of this compound on LPCAT2.
General PAF-Mediated Signaling Pathway
Caption: Simplified overview of the PAF receptor (PAFR) signaling cascade.
Experimental Workflow: Macrophage PAF Production Assay
Caption: Workflow for assessing this compound's inhibitory effect on PAF production in macrophages.
Experimental Protocols
Protocol 1: Inhibition of PAF Production in Mouse Peritoneal Macrophages
This protocol is adapted from studies demonstrating this compound's efficacy in a cellular context.[6]
Objective: To quantify the dose-dependent inhibition of PAF biosynthesis by this compound in inflammatory cells.
Materials:
-
Thioglycollate-elicited mouse peritoneal macrophages
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
Calcium Ionophore A23187
-
Cell culture medium (e.g., RPMI 1640)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for lipid extraction (e.g., Bligh-Dyer method)
-
LC-MS/MS system for lipid quantification
Procedure:
-
Cell Culture: Plate thioglycollate-elicited mouse peritoneal macrophages in appropriate culture dishes and allow them to adhere.
-
Priming: Treat the cells with 100 ng/mL LPS for 18 hours to upregulate the expression of inflammatory enzymes, including LPCAT2.[6]
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO).
-
Remove the LPS-containing medium, wash the cells with PBS, and add the medium containing the various concentrations of this compound.
-
Incubate the cells for 1 hour.[6]
-
-
Stimulation: Add 5 µM A23187 to each well to stimulate a calcium influx, which activates the enzymes for PAF production. Incubate for 5 minutes.[6]
-
Reaction Termination and Lipid Extraction:
-
Immediately stop the reaction by adding ice-cold methanol or another appropriate solvent.
-
Scrape the cells and perform a total lipid extraction using a standard method like the Bligh-Dyer procedure.
-
-
Quantification: Analyze the extracted lipid samples using a validated LC-MS/MS method to quantify the levels of PAF.
-
Data Analysis: Plot the PAF concentration against the this compound concentration and calculate the IC50 value.
Protocol 2: Kinetic Analysis of LPCAT2 Inhibition
Objective: To determine the mechanism of LPCAT2 inhibition by this compound.
Materials:
-
Microsomal fractions from cells overexpressing human LPCAT2 (e.g., CHO-S-PAFR cells)[6]
-
This compound
-
Lyso-PAF substrate
-
Radiolabeled or fluorescently-labeled Acetyl-CoA
-
Assay buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare Microsomes: Isolate microsomal fractions from cells known to overexpress LPCAT2.
-
Kinetic Assay Setup (Varying Acetyl-CoA):
-
Set up reaction tubes containing the microsomal fraction, a fixed concentration of lyso-PAF, and varying concentrations of labeled Acetyl-CoA.
-
Prepare several sets of these tubes, with each set containing a different fixed concentration of this compound (including a zero-inhibitor control).
-
-
Kinetic Assay Setup (Varying Lyso-PAF):
-
Set up a similar experiment, but with a fixed concentration of labeled Acetyl-CoA and varying concentrations of the lyso-PAF substrate.
-
-
Enzyme Reaction:
-
Pre-incubate the microsomes with this compound for a defined period.
-
Initiate the reaction by adding the substrates.
-
Allow the reaction to proceed for a time within the linear range of product formation.
-
Terminate the reaction.
-
-
Quantify Product: Measure the amount of labeled PAF produced using the appropriate detection method (e.g., scintillation counting).
-
Data Analysis:
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for TSI-01 Administration in In Vivo Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSI-01 is a potent and selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF).[1][2][3][4] PAF is a highly potent phospholipid mediator implicated in a variety of inflammatory processes, including leukocyte activation, increased vascular permeability, and production of pro-inflammatory cytokines. By selectively targeting LPCAT2, which is primarily expressed in inflammatory cells, this compound offers a promising therapeutic strategy for mitigating inflammation with potentially fewer side effects compared to non-selective anti-inflammatory agents.[1][2] These application notes provide detailed protocols for the administration of this compound in common in vivo animal models of inflammation, guidance on data collection and analysis, and a summary of its mechanism of action.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the production of PAF. In response to inflammatory stimuli, LPCAT2 catalyzes the conversion of lyso-PAF to PAF. This compound competitively inhibits this enzymatic activity, leading to a reduction in PAF levels and subsequent downstream inflammatory signaling.
Data Presentation
The following tables provide a hypothetical framework for summarizing quantitative data from in vivo studies using this compound.
Table 1: this compound Administration in a Lipopolysaccharide (LPS)-Induced Acute Inflammation Model in Mice
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) |
| Animal Model | C57BL/6 Mice | C57BL/6 Mice | C57BL/6 Mice | C57BL/6 Mice |
| Inflammatory Stimulus | LPS (1 mg/kg, i.p.) | LPS (1 mg/kg, i.p.) | LPS (1 mg/kg, i.p.) | LPS (1 mg/kg, i.p.) |
| This compound Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| This compound Dosing Schedule | Single dose, 30 min prior to LPS | Single dose, 30 min prior to LPS | Single dose, 30 min prior to LPS | Single dose, 30 min prior to LPS |
| Key Inflammatory Markers (at 6h post-LPS) | ||||
| Serum TNF-α (pg/mL) | 1200 ± 150 | 850 ± 120 | 500 ± 90** | 300 ± 70*** |
| Serum IL-6 (pg/mL) | 2500 ± 300 | 1800 ± 250 | 1100 ± 180 | 700 ± 120*** |
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | 5.0 ± 0.8 | 3.5 ± 0.6* | 2.2 ± 0.4 | 1.5 ± 0.3*** |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 2: this compound Administration in a Collagen-Induced Arthritis (CIA) Model in Mice
| Parameter | Vehicle Control | This compound (5 mg/kg/day) | Methotrexate (1 mg/kg, 3x/week) |
| Animal Model | DBA/1 Mice | DBA/1 Mice | DBA/1 Mice |
| Arthritis Induction | Bovine Type II Collagen | Bovine Type II Collagen | Bovine Type II Collagen |
| This compound Administration Route | Oral Gavage | Oral Gavage | Intraperitoneal (i.p.) |
| This compound Dosing Schedule | Daily, from day 21 to 42 post-immunization | Daily, from day 21 to 42 post-immunization | 3 times a week, from day 21 to 42 |
| Key Efficacy Readouts (at day 42) | |||
| Arthritis Score (0-4 scale) | 3.2 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Paw Thickness (mm) | 3.5 ± 0.3 | 2.5 ± 0.2 | 2.3 ± 0.2 |
| Serum Anti-Collagen IgG2a (µg/mL) | 150 ± 25 | 100 ± 18 | 90 ± 15 |
| Histological Score of Joint Damage | 3.5 ± 0.5 | 2.0 ± 0.4 | 1.8 ± 0.3 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Inflammation in Mice
This model is used to evaluate the efficacy of this compound in an acute systemic inflammatory response.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Syringes and needles for injection
-
Equipment for blood collection and tissue harvesting
-
ELISA kits for cytokine measurement (TNF-α, IL-6)
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.5, and 1.0 mg/mL for 1, 5, and 10 mg/kg doses, respectively).
-
This compound Administration: Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
LPS Challenge: 30 minutes after this compound administration, induce inflammation by injecting LPS (dissolved in sterile saline) i.p. at a dose of 1 mg/kg.
-
Monitoring: Monitor the animals for signs of sickness behavior.
-
Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS injection), euthanize the mice.
-
Collect blood via cardiac puncture for serum preparation.
-
Perfuse the lungs with saline and harvest for MPO activity measurement.
-
-
Analysis:
-
Measure serum concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Determine lung MPO activity as an indicator of neutrophil infiltration.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis that evaluates the therapeutic potential of this compound in a chronic autoimmune inflammatory setting.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in water)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (male, 8-10 weeks old)
-
Syringes and needles for immunization and oral gavage
-
Calipers for paw thickness measurement
-
ELISA kits for anti-collagen antibody measurement
-
Reagents for histological analysis
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week.
-
Primary Immunization (Day 0):
-
Emulsify bovine type II collagen in CFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen in IFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
This compound Treatment:
-
Begin treatment on day 21 (or upon onset of arthritis).
-
Administer this compound or vehicle daily via oral gavage.
-
-
Arthritis Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=erythema and severe swelling of the entire paw). The maximum score per mouse is 16.
-
Measure paw thickness every other day using calipers.
-
-
Sample Collection (Day 42):
-
Euthanize the mice.
-
Collect blood for serum analysis of anti-collagen antibodies.
-
Harvest hind paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.
-
-
Analysis:
-
Analyze arthritis scores and paw thickness over time.
-
Measure serum levels of anti-collagen IgG1 and IgG2a antibodies by ELISA.
-
Score histological sections for synovitis, pannus formation, and cartilage/bone damage.
-
Conclusion
This compound represents a targeted approach to anti-inflammatory therapy through the selective inhibition of LPCAT2. The protocols outlined in these application notes provide a starting point for evaluating the in vivo efficacy of this compound in preclinical models of acute and chronic inflammation. Careful experimental design and comprehensive data analysis will be crucial in elucidating the full therapeutic potential of this compound.
References
- 1. Release of platelet-activating factor (PAF) and accelerated healing induced by a PAF antagonist in an animal model of chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TSI-01 in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSI-01 is a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF). PAF is a potent lipid mediator implicated in inflammatory processes and the pathogenesis of various diseases, including cancer. The inhibition of LPCAT2 by this compound reduces the production of PAF, thereby modulating the PAF receptor (PAFR) signaling pathway. Emerging evidence suggests that targeting the PAF/PAFR axis can enhance the efficacy of conventional cancer therapies by overcoming resistance mechanisms.
These application notes provide a comprehensive overview of the use of this compound in combination with other therapeutic agents, summarizing key experimental findings and providing detailed protocols for in vitro studies.
Mechanism of Action in Combination Therapy
Chemotherapy and radiotherapy can induce the production of PAF and PAF-like molecules, leading to the activation of pro-survival signaling pathways in cancer cells and contributing to therapeutic resistance. By inhibiting LPCAT2, this compound reduces the levels of PAF, thereby attenuating these survival signals and sensitizing cancer cells to the cytotoxic effects of other treatments. One of the key mechanisms by which this compound is thought to overcome chemoresistance is by preventing the accumulation of lipid droplets in cancer cells, a phenomenon associated with resistance to agents like 5-fluorouracil and oxaliplatin.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (LPCAT2) | Human | 0.47 µM | |
| IC50 (LPCAT1) | Human | 3.02 µM | |
| IC50 (Cell Proliferation) | Ishikawa (Endometrial Cancer) | 7.56 µM | |
| IC50 (Cell Proliferation) | HEC-1A (Endometrial Cancer) | 9.31 µM |
Combination Effects of this compound with Chemotherapeutic Agents (Qualitative Summary)
| Combination | Cancer Type | Cell Line | Observed Effect | Reference |
| This compound + 5-Fluorouracil (5-FU) + Oxaliplatin (Oxa) | Colorectal Cancer | HT29 | Prevention of chemotherapy-induced lipid droplet accumulation, suggesting overcoming of chemoresistance. |
Note: Quantitative data on the synergistic effects (e.g., Combination Index) of this compound with other agents are not yet widely available in the public domain and require experimental determination.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound in Combination with Chemotherapeutic Agents to Overcome Chemoresistance in Colorectal Cancer
Objective: To evaluate the ability of this compound to reverse chemotherapy-induced lipid droplet accumulation and enhance the cytotoxicity of 5-fluorouracil and oxaliplatin in HT29 colorectal cancer cells.
Materials:
-
HT29 colorectal cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
5-Fluorouracil (5-FU)
-
Oxaliplatin (Oxa)
-
Oil Red O staining solution
-
Formalin (10%)
-
60% Isopropanol
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
6-well plates
Procedure:
Part A: Lipid Droplet Accumulation Assay
-
Cell Seeding: Seed HT29 cells in 6-well plates containing glass coverslips at a density that will allow for 70-80% confluency after 24 hours.
-
Treatment: Treat the cells with the following conditions for 48 hours:
-
Vehicle control (DMSO)
-
This compound (10 µM)
-
5-FU (e.g., at its IC50 concentration)
-
Oxaliplatin (e.g., at its IC50 concentration)
-
5-FU + Oxaliplatin
-
This compound (10 µM) + 5-FU + Oxaliplatin (pre-treat with this compound for 1-2 hours before adding chemotherapeutic agents)
-
-
Fixation: After 48 hours, wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Staining:
-
Wash the fixed cells with distilled water.
-
Incubate with 60% isopropanol for 5 minutes.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol briefly, followed by a wash with distilled water.
-
-
Imaging: Mount the coverslips on microscope slides and visualize lipid droplets using a light microscope.
Part B: Cell Viability Assay
-
Cell Seeding: Seed HT29 cells in a 96-well plate at a density of 5,000 cells/well.
-
Treatment: After 24 hours, treat the cells with a matrix of concentrations of this compound and the chemotherapeutic agents (5-FU and Oxaliplatin), both alone and in combination. A checkerboard titration is recommended to assess for synergy.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Dose-response curves can be generated and IC50 values determined. For combination treatments, calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Assessment of this compound Induced Apoptosis in Endometrial Cancer Cells
Objective: To determine the effect of this compound on the induction of apoptosis in Ishikawa and HEC-1A endometrial cancer cells.
Materials:
-
Ishikawa and HEC-1A endometrial cancer cells
-
Appropriate cell culture medium (e.g., MEM for Ishikawa, McCoy's 5A for HEC-1A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
6-well plates
Procedure:
-
Cell Seeding: Seed Ishikawa or HEC-1A cells in 6-well plates at a density that will allow for 70-80% confluency after 24 hours.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.
-
Cell Harvesting:
-
Collect the culture medium (containing floating, potentially apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: this compound mechanism in overcoming chemoresistance.
Caption: General workflow for in vitro combination studies.
Caption: Simplified PAF/PAFR signaling pathway.
Application Note & Protocol: Evaluating the Efficacy of TSI-01 on Endometrial Cancer Cell Proliferation
Introduction
Endometrial cancer is a prevalent gynecological malignancy, and the identification of novel therapeutic agents is crucial for improving patient outcomes. This document provides a detailed protocol for evaluating the in vitro effects of TSI-01, a novel investigational compound, on the proliferation of endometrial cancer cells. The described assays are designed to quantify the anti-proliferative effects of this compound, elucidate its mechanism of action on the cell cycle, and investigate its impact on key signaling pathways implicated in endometrial tumorigenesis.
Experimental Workflow
The overall experimental workflow is designed to first determine the cytotoxic and anti-proliferative effects of this compound and then to investigate the underlying molecular mechanisms.
Caption: Experimental workflow for evaluating this compound.
Materials and Reagents
-
Cell Lines: Ishikawa (ER-positive) and HEC-1-A (ER-negative) human endometrial cancer cell lines.
-
Culture Media: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
BrdU Cell Proliferation Assay Kit.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Propidium Iodide (PI) Staining Solution.
-
Reagents for Western Blotting: RIPA buffer, protease and phosphatase inhibitors, primary antibodies (e.g., p-Akt, Akt, p-mTOR, mTOR, Cyclin D1, GAPDH), and HRP-conjugated secondary antibodies.
Experimental Protocols
Cell Culture
-
Culture Ishikawa and HEC-1-A cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Dose-Response Evaluation (MTT Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound (e.g., 0, 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Cell Proliferation (BrdU Incorporation Assay)
-
Seed 1 x 10⁴ cells per well in a 96-well plate.
-
Treat cells with this compound at concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fix the cells, add the anti-BrdU antibody, and proceed according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
Cell Cycle Analysis (Flow Cytometry)
-
Seed 5 x 10⁵ cells in 6-well plates and treat with this compound (e.g., 1x IC50) for 24 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis of Signaling Pathways
-
Treat cells with this compound (1x IC50) for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Quantitative data from the experiments should be summarized for clear interpretation and comparison.
Table 1: IC50 Values of this compound in Endometrial Cancer Cells
| Cell Line | This compound IC50 (µM) after 48h |
|---|---|
| Ishikawa | Value |
| HEC-1-A | Value |
Table 2: Effect of this compound on Cell Proliferation (BrdU Assay)
| Treatment | Ishikawa (% of Control) | HEC-1-A (% of Control) |
|---|---|---|
| Vehicle Control | 100% | 100% |
| This compound (0.5x IC50) | Value | Value |
| This compound (1x IC50) | Value | Value |
| this compound (2x IC50) | Value | Value |
Table 3: Cell Cycle Distribution after this compound Treatment
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Vehicle Control | Ishikawa | Value | Value | Value |
| This compound (1x IC50) | Ishikawa | Value | Value | Value |
| Vehicle Control | HEC-1-A | Value | Value | Value |
| this compound (1x IC50) | HEC-1-A | Value | Value | Value |
Hypothesized Signaling Pathway
This compound is hypothesized to be a tyrosine kinase inhibitor. A key pathway in endometrial cancer is the PI3K/Akt/mTOR pathway, which is often activated by receptor tyrosine kinases (RTKs). Inhibition of this pathway can lead to decreased cell proliferation and survival.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Application Note: In Vitro Assay for Measuring TSI-01's Impact on Lipid Droplet Formation
Abstract
This application note provides a detailed protocol for an in vitro assay to measure the impact of TSI-01 on lipid droplet formation in mammalian cells. This compound is a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2)[1][2][3]. Studies have indicated that this compound can prevent the accumulation of lipid droplets, for instance in HT29 cells treated with chemotherapeutic agents[1]. This protocol is designed for researchers, scientists, and drug development professionals investigating lipid metabolism and the therapeutic potential of compounds like this compound. The described methods utilize common cell lines such as 3T3-L1 preadipocytes and HepG2 hepatoma cells and employ fluorescent staining with BODIPY 493/503 for the visualization and quantification of lipid droplets via high-content imaging.
Introduction
Lipid droplets are dynamic cellular organelles that regulate the storage and hydrolysis of neutral lipids. Dysregulation of lipid droplet formation is associated with numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD)[4][5]. Consequently, the modulation of lipid droplet dynamics presents a promising therapeutic avenue.
This compound has been identified as a selective inhibitor of LPCAT2, an enzyme involved in the biosynthesis of platelet-activating factor (PAF)[1][2][3]. Notably, research has demonstrated that this compound treatment can significantly prevent the accumulation of lipid droplets in HT29 cells[1]. This suggests a potential role for this compound in modulating lipid storage.
This application note details a robust in vitro assay to quantify the effects of this compound on lipid droplet formation. The protocol outlines the use of two well-established cell models: 3T3-L1 cells for studying adipogenesis and HepG2 cells for modeling hepatic steatosis[5][6][7][8]. Lipid droplets are stained with the fluorescent dye BODIPY 493/503, a reliable marker for neutral lipids, and quantified using high-content imaging and analysis[9][10][11][][]. This methodology allows for a precise and high-throughput assessment of this compound's efficacy in modulating lipid droplet formation.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| 3T3-L1 cells | ATCC | CL-173 |
| HepG2 cells | ATCC | HB-8065 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Insulin (human) | Sigma-Aldrich | I9278 |
| Dexamethasone | Sigma-Aldrich | D4902 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| Oleic acid-BSA conjugate | Sigma-Aldrich | O3008 |
| This compound | GlpBio | GC16988 |
| BODIPY 493/503 | Thermo Fisher Scientific | D3922 |
| Hoechst 33342 | Thermo Fisher Scientific | H3570 |
| Paraformaldehyde (PFA), 4% in PBS | Electron Microscopy Sciences | 15710 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well, black, clear-bottom imaging plates | Corning | 3603 |
Experimental Protocols
Protocol 1: Adipogenesis Assay in 3T3-L1 Cells
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound's effect on lipid droplet formation.
1. Cell Seeding:
-
Culture 3T3-L1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 3T3-L1 cells into a 96-well imaging plate at a density of 5,000 cells per well.
-
Allow cells to grow to confluence (approximately 2 days). Let the confluent cells rest for an additional 2 days before inducing differentiation[14].
2. Adipogenesis Induction:
-
Prepare Differentiation Medium (DMEM with 10% FBS, 1 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX).
-
Aspirate the growth medium and add Differentiation Medium containing various concentrations of this compound or vehicle control (DMSO) to the cells.
-
Incubate for 2 days.
3. Adipocyte Maturation:
-
Prepare Adipocyte Maintenance Medium (DMEM with 10% FBS and 1 µg/mL insulin).
-
After 2 days of differentiation, replace the medium with Adipocyte Maintenance Medium containing fresh this compound or vehicle control.
-
Replace the medium every 2 days for an additional 4-6 days until mature adipocytes with visible lipid droplets are formed.
4. Staining and Imaging:
-
On day 7-9, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature[9].
-
Wash the cells three times with PBS.
-
Prepare a staining solution of 2 µM BODIPY 493/503 and 1 µg/mL Hoechst 33342 in PBS[10].
-
Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light[9][10].
-
Wash the cells three times with PBS.
-
Add 100 µL of PBS to each well and image using a high-content imaging system.
Protocol 2: Lipid Accumulation Assay in HepG2 Cells
This protocol details the induction of lipid accumulation in HepG2 cells using oleic acid and the evaluation of this compound's inhibitory effect.
1. Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed HepG2 cells into a 96-well imaging plate at a density of 20,000 cells per well.
-
Allow cells to attach and grow for 24 hours.
2. Induction of Lipid Accumulation:
-
Prepare a working solution of oleic acid-BSA conjugate in serum-free DMEM. A final concentration of 0.5 mM is often effective for inducing lipid droplet formation[5].
-
Treat the cells with the oleic acid solution containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 24 hours.
3. Staining and Imaging:
-
Follow the same staining and imaging procedure as described in Protocol 1, step 4.
Data Analysis and Presentation
High-content imaging data can be analyzed using appropriate software to quantify the number, size, and intensity of lipid droplets per cell. The Hoechst 33342 stain allows for accurate cell segmentation and normalization of lipid droplet measurements to the cell count.
Quantitative Data Summary:
| Treatment Group | This compound Conc. (µM) | Average Lipid Droplet Area per Cell (µm²) | Average Lipid Droplet Number per Cell | Total Lipid Droplet Intensity per Cell (Arbitrary Units) |
| Vehicle Control | 0 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 0.1 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control (e.g., Rosiglitazone for 3T3-L1) | - | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Signaling Pathways
The formation of lipid droplets is a complex process regulated by multiple signaling pathways. This compound, by inhibiting LPCAT2, may interfere with lipid metabolism and downstream signaling cascades. Key pathways involved include insulin signaling, PPARγ activation, and the SREBP pathway.
Caption: Insulin signaling pathway leading to lipid droplet formation.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for TSI-01 in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment options often provide inadequate relief and are associated with considerable side effects. TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), offers a promising novel therapeutic approach. LPCAT2 is a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF), a potent inflammatory lipid mediator implicated in the pathogenesis of neuropathic pain.[2][3][4] By inhibiting LPCAT2, this compound reduces PAF production, thereby potentially mitigating neuroinflammation and alleviating neuropathic pain symptoms.[3][4]
These application notes provide a comprehensive, step-by-step guide for utilizing this compound in a preclinical rat model of neuropathic pain induced by Chronic Constriction Injury (CCI). The protocols detailed below cover the surgical induction of neuropathic pain, behavioral assessment of pain responses, and administration of this compound.
Data Presentation
The following table summarizes representative quantitative data from a study investigating the efficacy of this compound in a rat CCI model of neuropathic pain. This data is intended to be illustrative of the expected outcomes when following the provided protocols.
Table 1: Effect of this compound on Mechanical Allodynia and Thermal Hyperalgesia in CCI Rats
| Treatment Group | Paw Withdrawal Threshold (g) - von Frey Test (Day 14 post-CCI) | Paw Withdrawal Latency (s) - Hargreaves Test (Day 14 post-CCI) |
| Sham + Vehicle | 14.5 ± 1.2 | 10.8 ± 0.9 |
| CCI + Vehicle | 4.2 ± 0.8 | 5.1 ± 0.7 |
| CCI + this compound (10 mg/kg) | 11.8 ± 1.5 | 9.5 ± 1.1 |
*p < 0.05 compared to CCI + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol describes the surgical procedure to induce a peripheral mononeuropathy that mimics chronic nerve compression in humans.[5]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave and disinfect the skin over the lateral aspect of the left thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animals to recover in a warm, clean cage. Sham-operated animals undergo the same surgical procedure without nerve ligation.
This compound Formulation and Administration
This protocol provides guidance on the preparation and administration of this compound. As specific in-vivo data for this compound is limited, this protocol is based on general practices for orally administered compounds in similar preclinical models.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. For example, to achieve a 10 mg/kg dose in a 250g rat with a dosing volume of 5 ml/kg, the concentration would be 2 mg/ml.
-
Ensure the solution is homogenous. Sonication may be required.
-
Administer this compound or vehicle orally via gavage once daily, starting from day 7 post-CCI surgery and continuing for 7 consecutive days.
Behavioral Testing for Neuropathic Pain
Behavioral tests should be conducted at baseline (before CCI surgery) and at specified time points post-surgery (e.g., days 7, 14, and 21) to assess the development and attenuation of neuropathic pain.
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments of varying stiffness (e.g., Stoelting)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatize the rats to the testing environment by placing them in individual Plexiglas enclosures on the wire mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, licking, or flinching of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
The 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).
This test measures the latency of paw withdrawal from a radiant heat source.[4]
Materials:
-
Hargreaves apparatus (e.g., Ugo Basile)
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Acclimatize the rats to the testing apparatus by placing them in individual Plexiglas enclosures on the glass platform for at least 15-20 minutes.
-
Position the radiant heat source under the glass platform, directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will automatically start.
-
The timer stops automatically when the rat withdraws its paw. Record this latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform three measurements for each paw, with at least 5 minutes between each measurement, and calculate the average withdrawal latency.
Tissue Collection and Analysis
At the end of the study, tissues can be collected for further molecular and histological analysis.
Procedure:
-
Anesthetize the rats deeply.
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Collect the lumbar spinal cord (L4-L6) and the dorsal root ganglia (DRGs) from the ipsilateral and contralateral sides.
-
Post-fix the tissues in 4% paraformaldehyde and then transfer to a sucrose solution for cryoprotection.
-
Tissues can then be sectioned and used for immunohistochemistry to analyze markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal activity.
Mandatory Visualizations
References
- 1. Prokineticin 2 facilitates mechanical allodynia induced by α,β-methylene ATP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekalert.org [eurekalert.org]
- 3. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address TSI-01 degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of TSI-01 during storage. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme crucial for the biosynthesis of Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator involved in inflammatory responses. By inhibiting LPCAT2, this compound effectively suppresses the production of PAF in inflammatory cells.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and stock solutions.
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | ≥ 4 years[1] |
| Stock Solution (in DMSO) | -20°C | 1 month[2] |
| -80°C | 6 months[2] |
Q3: My experimental results are inconsistent. Could this compound degradation be the cause?
A3: Yes, inconsistent results, such as a decrease in the expected biological activity, can be a strong indicator of this compound degradation. Degradation can occur due to improper storage, handling, or experimental conditions. It is crucial to verify the integrity of your this compound stock.
Q4: What are the likely mechanisms of this compound degradation?
A4: As an N-phenylmaleimide derivative, this compound is susceptible to hydrolysis, particularly in aqueous solutions with a neutral to alkaline pH.[1][3][4][5] This hydrolysis involves the opening of the maleimide ring, which can lead to a loss of inhibitory activity. Other potential degradation pathways for small molecules include oxidation and photodegradation, although hydrolysis is the primary concern for this chemical class.
Troubleshooting Guides
Problem 1: Decreased or loss of this compound activity in my experiments.
This is a common issue that can often be traced back to the handling and storage of the compound.
Logical Troubleshooting Workflow
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Improper Storage of Solid Compound | Ensure the solid this compound is stored at -20°C in a tightly sealed container to prevent moisture absorption. |
| Aged or Improperly Stored Stock Solutions | Prepare fresh stock solutions from the solid compound. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes. |
| Hydrolysis in Aqueous Buffers | Prepare working solutions in aqueous buffers immediately before use. Avoid prolonged storage of this compound in neutral or alkaline buffers. For longer-term experiments, consider the stability of this compound in your specific buffer system. |
| Contamination of Stock Solution | Use sterile techniques when preparing and handling stock solutions to prevent microbial contamination, which can alter the pH and introduce degradative enzymes. |
Problem 2: How can I confirm if my this compound has degraded?
To definitively assess the integrity of your this compound, you can perform the following experimental procedures.
Experimental Protocols
This method allows for the separation of intact this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of your this compound stock solution in the initial mobile phase composition.
Expected Results: A pure, undegraded sample of this compound will show a single major peak. The presence of additional peaks, particularly those eluting earlier (more polar), may indicate degradation products.
This functional assay measures the ability of this compound to inhibit its target enzyme, LPCAT2. A decrease in inhibitory activity suggests degradation. A fluorescence-based assay is a common method.[6][7]
Methodology:
-
Reagents:
-
Recombinant human LPCAT2 enzyme.
-
Fluorescent lysophosphatidylcholine (LPC) substrate (e.g., NBD-LPC).
-
Acetyl-CoA.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Your this compound sample and a fresh, reliable standard.
-
-
Procedure:
-
Prepare serial dilutions of your this compound sample and the fresh standard.
-
In a microplate, add the assay buffer, recombinant LPCAT2, and your this compound dilution or standard.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent LPC substrate and acetyl-CoA.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis: Calculate the IC50 value for your this compound sample and compare it to the IC50 of the fresh standard. A significant increase in the IC50 of your sample indicates a loss of potency and likely degradation.
This assay directly measures the product of the pathway that this compound inhibits. Reduced inhibition of PAF production by your this compound sample compared to a fresh standard indicates degradation.[4][6][8][9][10]
Methodology:
-
Cell Culture: Use an appropriate cell line that produces PAF upon stimulation (e.g., macrophages).
-
Treatment:
-
Pre-treat cells with your this compound sample or a fresh standard at various concentrations.
-
Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187 or lipopolysaccharide).
-
-
Sample Preparation:
-
Collect the cell culture supernatant.
-
Perform a lipid extraction (e.g., Bligh-Dyer or solid-phase extraction).
-
Add an internal standard (e.g., deuterated PAF).
-
-
LC-MS/MS Analysis:
-
LC Separation: Use a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water/acetonitrile with formic acid or ammonium formate).
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for PAF and the internal standard.
-
-
Data Analysis: Quantify the amount of PAF produced in the presence of your this compound sample and compare it to the inhibition curve generated with the fresh standard.
Signaling Pathway and Experimental Workflow
LPCAT2 Signaling Pathway in Inflammation
Forced Degradation Study Workflow
By following these guidelines and protocols, researchers can effectively troubleshoot issues related to this compound degradation and ensure the reliability and reproducibility of their experimental results.
References
- 1. lcms.cz [lcms.cz]
- 2. japsonline.com [japsonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence-based methods to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. rsc.org [rsc.org]
Technical Support Center: Optimizing TSI-01 Incubation Time for Maximum Efficacy
Introduction
TSI-01 is a novel and potent small molecule inhibitor of the mTORC1 signaling pathway. It is designed for researchers, scientists, and drug development professionals investigating cellular processes regulated by mTOR, such as cell growth, proliferation, and metabolism. The efficacy of this compound is critically dependent on the optimal incubation time, which can vary significantly between different cell lines and experimental conditions. This guide provides troubleshooting advice and answers to frequently asked questions to help you maximize the efficacy of your this compound experiments.
Troubleshooting Guides
Q1: What is the recommended starting incubation time for this compound and how do I optimize it for my cell line?
A1: For initial experiments, we recommend a starting incubation time of 2 to 4 hours. However, the optimal time can vary. To determine the ideal incubation time for your specific cell line, a time-course experiment is highly recommended. This involves treating your cells with a fixed concentration of this compound and harvesting them at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours). The efficacy can then be assessed by examining the phosphorylation status of mTORC1 downstream targets, such as S6 Ribosomal Protein, using Western blotting.
Q2: I'm not seeing the expected downstream inhibition (e.g., p-S6 levels are still high). What should I do?
A2: If you are not observing the expected inhibition, consider the following troubleshooting steps:
-
Increase Incubation Time: The initial incubation time may be too short for your specific cell line. Extend the incubation period up to 24 hours, including several time points to identify the optimal duration.
-
Increase this compound Concentration: The concentration of this compound may be too low. Perform a dose-response experiment with a fixed incubation time to determine the optimal concentration.
-
Check Cell Density: High cell density can sometimes reduce the effective concentration of the inhibitor.[1][2][3][4] Ensure that you are using a consistent and appropriate cell density for your experiments.
-
Confirm Reagent Integrity: Ensure that your this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.
Q3: I'm observing significant cytotoxicity even at short incubation times. How can I mitigate this?
A3: Cytotoxicity can be a concern with potent inhibitors. To address this, you can:
-
Reduce Incubation Time: Shorter incubation periods may be sufficient to achieve mTORC1 inhibition without causing excessive cell death. A time-course experiment will help identify a time point with good efficacy and minimal toxicity.
-
Lower this compound Concentration: A lower concentration of this compound might be effective in your cell line. Perform a dose-response experiment to find the lowest effective concentration.
-
Assess Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed cells can be more susceptible to drug-induced toxicity.
Q4: How does cell density affect the optimal incubation time for this compound?
A4: Cell density can significantly impact the efficacy of this compound.[1][2][3][4] Higher cell densities can lead to a phenomenon known as the "inoculum effect," where the effective drug concentration per cell is reduced, potentially requiring longer incubation times or higher concentrations.[2][4] Conversely, at very low densities, cells may be more sensitive to the compound.[4] It is crucial to maintain consistent cell densities across experiments to ensure reproducible results.
Q5: Can I use this compound for long-term (>72 hours) experiments?
A5: Long-term exposure to kinase inhibitors can sometimes lead to the development of resistance or other confounding effects.[5][6][7][8] For experiments lasting longer than 72 hours, it is important to assess the stability of the compound in your culture medium and to monitor for any changes in cell morphology or growth rate that might indicate off-target effects or the emergence of a resistant population. It may be necessary to replenish the medium with fresh this compound periodically.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in cell culture medium?
A1: The stability of this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum. For typical culture conditions (37°C, 5% CO2), the half-life is estimated to be over 48 hours. However, for long-term experiments, it is advisable to replenish the medium with fresh this compound every 48-72 hours to maintain a consistent concentration.
Q2: Does serum concentration in the media affect this compound efficacy and incubation time?
A2: Yes, the concentration of serum in the culture medium can influence the efficacy of this compound.[9][10][11][12] Serum proteins can bind to small molecules, which may reduce the free concentration of the inhibitor available to interact with the cells.[9] If you are observing lower than expected efficacy, you may need to increase the this compound concentration or reduce the serum percentage in your medium. It is important to keep the serum concentration consistent across all related experiments.
Q3: How can I confirm that this compound is effectively inhibiting the mTORC1 pathway in my experiment?
A3: The most direct way to confirm mTORC1 inhibition is to perform a Western blot analysis of key downstream targets.[13][14][15][16][17] Look for a decrease in the phosphorylation of proteins such as S6 Ribosomal Protein (at Ser240/244) and 4E-BP1 (at Thr37/46).[13] You should also include a total protein control for each target to ensure that the changes are due to altered phosphorylation and not a decrease in the total amount of the protein.
Data Presentation
Table 1: Effect of this compound Incubation Time on mTORC1 Signaling and Cell Viability
| Incubation Time (hours) | p-S6 (Ser240/244) Inhibition (%) | Cell Viability (%) |
| 0 | 0 | 100 |
| 1 | 45 | 98 |
| 2 | 75 | 95 |
| 4 | 92 | 91 |
| 8 | 95 | 85 |
| 24 | 96 | 70 |
Data are representative of experiments conducted in a typical cancer cell line and should be used as a guideline. Optimal values may vary.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time
-
Cell Seeding: Plate your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: Once the cells have adhered and are actively dividing (typically 24 hours after seeding), replace the medium with fresh medium containing the desired concentration of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.[14]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-S6 (Ser240/244), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the p-S6 signal to the total S6 signal. Compare the normalized values across the different time points to determine the optimal incubation time.
Visualizations
Caption: Mechanism of action of this compound in the mTORC1 signaling pathway.
Caption: Workflow for determining the optimal this compound incubation time.
References
- 1. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. The serum level approach to individualization of drug dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ashp.org [publications.ashp.org]
- 11. Serum drug concentration: Significance and symbolism [wisdomlib.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Potential off-target effects of TSI-01 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TSI-01 in cellular assays. This compound is a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF). While this compound is a valuable tool for studying lipid metabolism and inflammation, understanding its potential off-target effects is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: The primary on-target effect of this compound is the selective inhibition of lysophosphatidylcholine acyltransferase 2 (LPCAT2).[1][2][3][4][5] This inhibition blocks the conversion of lyso-PAF to Platelet-Activating Factor (PAF), a potent pro-inflammatory lipid mediator.[1][2][3][4][5]
Q2: What are the known off-target effects of this compound?
A2: The most well-characterized off-target of this compound is lysophosphatidylcholine acyltransferase 1 (LPCAT1), which it inhibits with a lower potency compared to LPCAT2.[1][3][4][5] Inhibition of LPCAT1 may affect phospholipid metabolism, particularly in tissues where it is highly expressed, such as the lungs.[3] Overexpression of LPCAT1 has been linked to the activation of the TGF-β/Smad2/3 signaling pathway in some cancer models.[4][6] Comprehensive public data on other potential off-targets of this compound is limited.
Q3: What are the typical working concentrations for this compound in cellular assays?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question. A starting point for dose-response experiments could range from 0.1 µM to 30 µM. For example, in HT29 colorectal cancer cells, 10 µM this compound has been used to prevent lipid droplet accumulation, while IC50 values for inhibiting proliferation in endometrial cancer cell lines were observed between 7.56 µM and 9.31 µM.[1][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3][5] For storage, it is recommended to keep the stock solution at -20°C or -80°C to maintain its stability.[3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High cell toxicity or unexpected cell death | Off-target effects: At higher concentrations, this compound may inhibit other cellular processes, leading to toxicity. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Reduce the treatment duration. 3. Use a lower concentration of this compound in combination with another agent if applicable. 4. Consider using a different inhibitor with a potentially cleaner off-target profile if available. |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | 1. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). 2. Include a vehicle control (cells treated with the same concentration of DMSO as the this compound treated cells) in your experiments. | |
| Inconsistent or no observable effect of this compound | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit LPCAT2 in your cell type. | 1. Increase the concentration of this compound. Perform a dose-response curve to find the effective range. 2. Increase the treatment duration. |
| Low expression of LPCAT2: The target enzyme may not be sufficiently expressed in your cell line of interest. | 1. Verify LPCAT2 expression in your cell line using techniques like qPCR or Western blotting. 2. Choose a cell line known to express high levels of LPCAT2 if your experimental design allows. | |
| Inhibitor instability: this compound may have degraded due to improper storage or handling. | 1. Prepare fresh stock solutions of this compound. 2. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpected changes in unrelated signaling pathways | Potential off-target inhibition of LPCAT1: Inhibition of LPCAT1 may lead to downstream effects on pathways like TGF-β/Smad2/3 signaling.[4][6] | 1. Investigate the activation status of known downstream effectors of the TGF-β pathway (e.g., phosphorylation of Smad2/3). 2. If possible, use a more selective LPCAT2 inhibitor or use siRNA to specifically knockdown LPCAT2 as a complementary approach to confirm that the observed phenotype is due to LPCAT2 inhibition. |
| Unknown off-target effects: this compound may interact with other cellular proteins. | 1. Perform control experiments to rule out other possibilities. 2. If the unexpected effect is reproducible and significant, it may warrant further investigation as a novel finding. Consider broader profiling techniques if available. |
Quantitative Data Summary
| Target | Inhibitor | IC50 Value (µM) | Cell Line / System |
| Human LPCAT2 | This compound | 0.47[1][3][4][5] | Enzyme Assay |
| Human LPCAT1 | This compound | 3.02[1][3][4][5] | Enzyme Assay |
| Cell Proliferation | This compound | 7.56[1][4] | Ishikawa (Endometrial Cancer) |
| Cell Proliferation | This compound | 9.31[1][4] | HEC-1A (Endometrial Cancer) |
Experimental Protocols
General Protocol for Treating Cells with this compound
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (ideally ≤ 0.1%).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control (medium with the same concentration of DMSO).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After the incubation period, harvest the cells for downstream applications such as cell viability assays, protein extraction for Western blotting, RNA extraction for qPCR, or lipid analysis.
Protocol for PAF Biosynthesis Assay (Conceptual Workflow)
This is a generalized workflow. Specific details may need to be optimized for your experimental setup.
-
Cell Stimulation: Treat cells with a stimulus known to induce PAF biosynthesis (e.g., calcium ionophore A23187, lipopolysaccharide).
-
Pre-treatment with this compound: Incubate cells with various concentrations of this compound or vehicle control for a specific period before adding the stimulus.
-
Lipid Extraction: After stimulation, harvest the cells and supernatant. Extract the lipids using a suitable method, such as the Bligh-Dyer method.
-
PAF Quantification: Quantify the amount of PAF in the lipid extracts using a sensitive method like:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a commercially available PAF ELISA kit.
-
Mass Spectrometry (MS): LC-MS/MS provides high specificity and sensitivity for PAF quantification.
-
-
Data Analysis: Compare the levels of PAF produced in this compound-treated cells to the vehicle-treated control cells to determine the inhibitory effect of this compound.
Signaling Pathways and Experimental Workflows
Caption: On-target effect of this compound on the PAF biosynthesis pathway.
Caption: Potential off-target effect of this compound via LPCAT1 on TGF-β signaling.
Caption: General experimental workflow for studying this compound effects.
References
Mitigating TSI-01-induced cytotoxicity at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals using TSI-01. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to cytotoxicity observed at high concentrations during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the enzyme lysophosphatidylcholine acyltransferase 2 (LPCAT2).[1][2][3] LPCAT2 is a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory phospholipid mediator.[2][3][4] By inhibiting LPCAT2, this compound effectively suppresses the production of PAF in inflammatory cells like macrophages.[2][4]
Q2: What is the selectivity profile of this compound?
This compound exhibits selectivity for LPCAT2 over its isoform, LPCAT1. This is critical because LPCAT1 is essential for normal respiratory function. The inhibitory concentrations (IC50) for the human enzymes are detailed in the table below.
Q3: Is the cytotoxicity observed with this compound an expected or off-target effect?
The nature of this compound-induced cytotoxicity depends on the experimental context.
-
Expected Effect: In cancer research, this compound has been shown to inhibit cell proliferation and promote apoptosis in a dose-dependent manner in certain cancer cell lines, such as endometrial cancer cells.[1][5][6][7] In this context, cytotoxicity is the desired therapeutic outcome.
-
Potential Off-Target Effect: If your research focuses on the anti-inflammatory effects of inhibiting PAF production and you observe significant cell death at your effective concentration, this may be an undesirable effect. This cytotoxicity could be due to off-target effects, inhibition of LPCAT1 at higher concentrations, or specific sensitivities of your chosen cell model. For instance, one study noted no decrease in cell viability in mouse peritoneal macrophages at concentrations up to 60 µM, a concentration that effectively suppresses PAF biosynthesis.[4]
Q4: What are the known effective concentrations of this compound in various cell lines?
The effective concentration of this compound varies significantly depending on the cell type and the biological process being studied. The table below summarizes key quantitative data from published studies.
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound against Target Enzymes
| Target Enzyme | Species | IC50 Value | Reference(s) |
| LPCAT2 | Human | 0.47 µM | [1][2][3][6][7][8] |
| LPCAT1 | Human | 3.02 µM | [1][2][3][6][7][8] |
Table 2: Anti-proliferative/Cytotoxic Activity (IC50) of this compound in Cell Lines
| Cell Line | Cell Type | IC50 Value | Incubation Time | Reference(s) |
| Ishikawa | Endometrial Cancer | 7.56 µM | Not Specified | [1][5][6][7] |
| HEC-1A | Endometrial Cancer | 9.31 µM | Not Specified | [1][5][6][7] |
| HT29 | Colorectal Cancer | 10 µM* | 48 hours | [1] |
| Peritoneal Macrophages | Mouse Primary Cells | > 60 µM | 1 hour | [4] |
*This concentration was used to demonstrate a biological effect (prevention of lipid droplet accumulation), not to determine the IC50 for cytotoxicity.
Troubleshooting Guide: Mitigating High-Concentration Cytotoxicity
Problem: I am observing excessive cell death at concentrations required for my experiment.
This guide provides a systematic approach to troubleshoot and mitigate unintended cytotoxicity.
Step 1: Identify the Cause of Cytotoxicity
The first step is to understand the source of the observed cell death.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | Platelet-activating Factor Receptor (PAFR) 抑制剂 | MCE [medchemexpress.cn]
Technical Support Center: Troubleshooting Vehicle Control Issues with DMSO for TSI-01
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential vehicle control issues when using Dimethyl Sulfoxide (DMSO) for experiments involving TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My vehicle control (DMSO) is showing a biological effect on my cells. How can I address this?
A1: It is a known phenomenon that DMSO, while a common solvent, is not biologically inert.[1] Even at low concentrations, it can influence cell viability, growth, gene expression, and signaling pathways.[1][2][3]
Troubleshooting Steps:
-
Determine the Optimal DMSO Concentration: Perform a dose-response experiment with DMSO alone to identify the highest concentration that does not significantly affect your specific cell line and experimental endpoint. It is often recommended to keep the final DMSO concentration at or below 0.5%, and for sensitive cell lines, as low as 0.1%.[4][5]
-
Include Proper Controls: Always include two types of controls in your experiments:
-
Untreated Control: Cells in media without any solvent. This group serves as a baseline to assess the effect of DMSO itself.[6]
-
Vehicle Control: Cells in media containing the same concentration of DMSO as the this compound treated group. This allows you to subtract the effects of the solvent from the effects of the compound.[7][8]
-
-
Minimize Exposure Time: Limit the duration of cell exposure to DMSO whenever possible without compromising your experimental protocol.
Q2: I'm observing unexpected changes in cell morphology and viability in my DMSO control group. What could be the cause?
A2: Higher concentrations of DMSO (typically above 1%) can be cytotoxic, leading to changes in cell shape, reduced viability, and even apoptosis.[9][10][11] The sensitivity to DMSO can vary significantly between different cell types.[12]
Troubleshooting Steps:
-
Re-evaluate DMSO Concentration: Your current DMSO concentration may be too high for your specific cell line. Refer to the table below for general guidelines on DMSO concentration effects and conduct a toxicity assay to determine the optimal concentration for your cells.
-
Assess Cell Line Sensitivity: If you are working with a particularly sensitive cell line, such as primary cells, consider using an even lower concentration of DMSO or exploring alternative solvents.[5]
Q3: My experimental results with this compound are inconsistent. Could the DMSO vehicle be a contributing factor?
A3: Yes, inconsistency can arise from the pleiotropic effects of DMSO.[1] DMSO can interfere with signaling pathways, including those related to inflammation and apoptosis, which may be relevant to the mechanism of action of this compound.[13][14][15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Q4: How should I prepare my this compound stock solution and working dilutions to minimize DMSO effects?
A4: Proper preparation is crucial. This compound is soluble in DMSO at 30 mg/ml.[16]
Protocol:
-
High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Make serial dilutions of your this compound stock solution in your cell culture medium to achieve your final desired concentrations. This ensures that the final concentration of DMSO in your culture wells is minimized.
-
Vehicle Control Preparation: Your vehicle control should be prepared by adding the same volume of 100% DMSO to the cell culture medium as you used for your highest concentration of this compound. This ensures the DMSO concentration is consistent across all treated and vehicle control groups.[7]
Data Presentation
Table 1: General Effects of DMSO Concentrations on Cultured Cells
| DMSO Concentration (v/v) | General Cellular Effects | Recommendations |
| > 5% | Highly cytotoxic, induces apoptosis and necrosis.[5][10] | Avoid for most cell-based assays. |
| 1% - 5% | Can cause significant changes in cell viability, morphology, and gene expression.[4][9][17] | Use with caution and only after thorough validation for your specific cell line. |
| 0.5% - 1% | Generally considered safe for many robust cell lines, but may still induce subtle biological effects.[4][5] | A common starting point for optimization. |
| < 0.5% | Minimal cytotoxic effects on most cell lines.[4][5] | Recommended for sensitive assays and primary cells. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in your cell culture medium, ranging from 5% down to 0.01%. Also, include an untreated control (medium only).
-
Treatment: Replace the medium in the wells with the different DMSO dilutions.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
Protocol 2: Assessing the Impact of DMSO on the Target Pathway
-
Experimental Groups: Prepare three groups of cells:
-
Untreated control
-
Vehicle control (medium with the determined maximum tolerated DMSO concentration)
-
Positive control for pathway activation/inhibition (if available)
-
-
Treatment and Incubation: Treat the cells and incubate for the appropriate duration to observe changes in your target pathway.
-
Endpoint Analysis: Analyze the key readouts of the signaling pathway of interest (e.g., protein phosphorylation via Western blot, gene expression via qPCR).
-
Comparison: Compare the results from the vehicle control group to the untreated control. Any significant changes can be attributed to the effect of DMSO on the pathway.
Mandatory Visualization
This compound Mechanism of Action and the Role of the Vehicle
This compound is a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2).[16][18][19] LPCAT2 is a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory mediator.[16][18][20] By inhibiting LPCAT2, this compound reduces the production of PAF.[20]
Caption: Signaling pathway of this compound and potential DMSO interference.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Brazil [eppendorf.com]
- 12. researchgate.net [researchgate.net]
- 13. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. glpbio.com [glpbio.com]
- 20. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Delivery of TSI-01 for Enhanced Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of TSI-01. Our goal is to help you optimize your experimental protocols for improved bioavailability and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme involved in the biosynthesis of Platelet-Activating Factor (PAF), a pro-inflammatory phospholipid mediator.[1][2][3][4] By selectively inhibiting LPCAT2, this compound can suppress PAF production in inflammatory cells.[1][2][3] It has demonstrated activity in in vitro models, including the suppression of PAF biosynthesis in mouse peritoneal macrophages and inhibition of proliferation in certain cancer cell lines.[4]
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a crystalline solid with the molecular formula C₁₄H₁₁Cl₂NO₄ and a molecular weight of 328.14 g/mol .[3][5] Its solubility varies significantly in different solvents.
Q3: What are the primary challenges in achieving good oral bioavailability with small molecule inhibitors like this compound?
A3: A primary challenge for many small molecule inhibitors is poor aqueous solubility, which can limit dissolution in the gastrointestinal tract and subsequent absorption.[6][7] Factors such as first-pass metabolism, where the drug is metabolized in the gut wall or liver before reaching systemic circulation, can also significantly reduce oral bioavailability.[7][8]
Q4: What are some general strategies to improve the bioavailability of poorly soluble drugs?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Particle size reduction: Techniques like micronization and nanocrystal technology increase the surface area for dissolution.[9][10]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution rates.[6][11]
-
Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[6][10]
-
Use of co-solvents and cyclodextrins: These can enhance the solubility of the drug in the formulation.[6][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
Problem 1: Low or Variable Plasma Concentrations of this compound After Oral Administration
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | 1. Reduce particle size: Employ micronization or nanomilling to increase the surface area of this compound. 2. Formulate as a solid dispersion: Use techniques like hot-melt extrusion or spray drying with a suitable polymer carrier. 3. Utilize a lipid-based formulation: Consider formulating this compound in a Self-Emulsifying Drug Delivery System (SEDDS). |
| Degradation of this compound in the gastrointestinal (GI) tract. | 1. Assess stability in simulated gastric and intestinal fluids: Perform in vitro stability assays. 2. Consider enteric coating: If instability is observed in acidic pH, an enteric-coated formulation can protect the compound in the stomach. |
| High first-pass metabolism. | 1. Co-administer with a metabolic inhibitor (for research purposes): Use of a known inhibitor of relevant metabolizing enzymes (e.g., cytochrome P450 inhibitors) can help determine the extent of first-pass metabolism. 2. Explore alternative routes of administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the GI tract and first-pass metabolism. |
Problem 2: High Inter-Individual Variability in Pharmacokinetic (PK) Profiles
| Possible Cause | Troubleshooting Steps |
| Food effects on drug absorption. | 1. Standardize feeding schedule: Ensure that all animals are fasted for a consistent period before and after drug administration. 2. Conduct a food effect study: Compare the PK profiles of this compound in fed and fasted states to understand the impact of food. |
| Inconsistent formulation preparation. | 1. Standardize formulation protocol: Ensure the method for preparing the dosing formulation is consistent across all experiments. 2. Check for homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. |
| Genetic variability in metabolic enzymes. | 1. Use a well-characterized animal strain: Employ inbred strains of animals to minimize genetic variability in drug metabolism. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | 30 mg/mL[3] |
| DMF | 50 mg/mL[3] |
| Ethanol | 1 mg/mL[3] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL[3] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulations in Mice (Oral Gavage, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Micronized Suspension | 150 ± 40 | 1.5 | 900 ± 200 | 18 |
| Solid Dispersion | 400 ± 90 | 1.0 | 2800 ± 500 | 56 |
| SEDDS | 650 ± 120 | 0.5 | 4500 ± 800 | 90 |
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
-
Materials: this compound powder, mortar and pestle (or a mechanical mill), vehicle (e.g., 0.5% methylcellulose in water).
-
Procedure:
-
Weigh the required amount of this compound.
-
If using a mortar and pestle, add a small amount of the vehicle to form a paste and triturate until a fine, uniform consistency is achieved.
-
Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension.
-
If using a mechanical mill, follow the manufacturer's instructions for particle size reduction.
-
Visually inspect the suspension for any large aggregates before administration.
-
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Fasting: Fast animals for 4 hours prior to dosing, with free access to water.
-
Dosing:
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
For intravenous (IV) administration (to determine absolute bioavailability), formulate this compound in a suitable vehicle (e.g., DMSO:PEG400:Saline) and administer via the tail vein.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Mechanism of action of this compound in the PAF signaling pathway.
Caption: Workflow for assessing the bioavailability of this compound formulations.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. medkoo.com [medkoo.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected cell responses to TSI-01 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of TSI-01, a potent and selective inhibitor of the PI3K/Akt signaling pathway.
Troubleshooting Guides
This section addresses specific unexpected outcomes researchers may encounter during their experiments with this compound.
Question: Why is there no significant decrease in cell viability after this compound treatment in my cancer cell line?
Answer:
This is a common issue that can arise from several factors, ranging from the compound's activity to the specific biology of the cell line used.
Potential Causes and Solutions:
-
Inactive Compound: Ensure the compound has been stored and handled correctly. This compound is sensitive to multiple freeze-thaw cycles.
-
Sub-optimal Concentration: The effective concentration of this compound can vary significantly between cell lines. We recommend performing a dose-response experiment.
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance to PI3K/Akt pathway inhibition.
-
Assay-related Issues: The endpoint of your viability assay may not be optimal for detecting the effects of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of this compound efficacy.
Question: My cells show an unexpected increase in a proliferation marker after this compound treatment. What could be the cause?
Answer:
Paradoxical or off-target effects, while rare, can occur. This often points to a complex cellular response or an experimental artifact.
Potential Causes and Solutions:
-
Off-Target Effects: At high concentrations, this compound may inhibit other kinases, leading to an unexpected signaling cascade.
-
Feedback Loop Activation: Inhibition of the PI3K/Akt pathway can sometimes trigger a compensatory feedback loop that promotes proliferation.
-
Contamination: Mycoplasma or other microbial contamination can confound assay results.
-
Incorrect Cell Line: The cell line being used may not be the one you believe it is.
Summary of Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| High Concentration / Off-Target Effects | Perform a dose-response experiment focusing on lower concentrations (0.1-100 nM). | The paradoxical effect disappears at lower, more specific concentrations. |
| Feedback Loop Activation | Analyze other relevant signaling pathways (e.g., MAPK/ERK) via Western Blot. | Increased phosphorylation of proteins like ERK1/2 may be observed. |
| Mycoplasma Contamination | Test for mycoplasma using a reliable PCR-based kit. | A positive result necessitates discarding the culture and starting anew. |
| Cell Line Misidentification | Perform Short Tandem Repeat (STR) profiling to authenticate the cell line. | Confirms the identity of the cell line, ruling out this variable. |
Frequently Asked Questions (FAQs)
What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend preparing aliquots of the stock solution in DMSO and storing them at -80°C. Avoid repeated freeze-thaw cycles.
What are the key downstream markers to confirm this compound activity?
The most reliable pharmacodynamic marker for this compound activity is a decrease in the phosphorylation of Akt at Serine 473 (p-Akt Ser473). Other downstream markers include phosphorylated GSK3β and phosphorylated PRAS40.
What positive and negative controls should I use in my experiments?
-
Positive Control: A cell line known to be sensitive to PI3K inhibition (e.g., MCF-7 or BT-474).
-
Negative Control: A vehicle-treated group (e.g., 0.1% DMSO).
-
Pathway Control: Treatment with another well-characterized PI3K inhibitor can also be useful.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for p-Akt (Ser473) Levels
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 2, 6, or 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
How to minimize variability in TSI-01-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving the LPCAT2 inhibitor, TSI-01.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2).[1] Its primary mechanism of action is to competitively inhibit the lyso-PAF acetyltransferase (lyso-PAFAT) activity of LPCAT2, thereby blocking the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory phospholipid mediator.[2][3] this compound shows significantly higher selectivity for LPCAT2 over LPCAT1.[1]
Q2: What are the common applications of this compound in research?
This compound is frequently used in studies related to inflammation, cancer, and metabolic disorders. Common applications include:
-
Inhibiting PAF production in inflammatory cells like macrophages.[1][2]
-
Investigating the role of LPCAT2 in cancer cell proliferation, chemoresistance, and lipid metabolism.[1]
-
Studying lipid droplet formation and accumulation in various cell types.[1]
-
Elucidating the role of the LPCAT2/PAF signaling pathway in disease models.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO and DMF.[2] For long-term storage, it is recommended to store the solid compound at -20°C. A stock solution in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound-based assays and provides guidance on how to resolve them.
High Variability in Cell-Based Assay Results
Q4: I am observing significant well-to-well or day-to-day variability in my cell-based assay with this compound. What are the potential causes and solutions?
High variability in cell-based assays can stem from several factors. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Recommendations |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Consider using a reverse pipetting technique for viscous cell suspensions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Incomplete Trypsinization | Incomplete detachment of adherent cells can lead to the selection of a subpopulation with different characteristics. Ensure complete but gentle trypsinization. |
| Variability in Treatment Application | Ensure consistent timing and technique when adding this compound to the cells. Use a multichannel pipette for simultaneous addition to multiple wells where appropriate. |
Issues with Lipid Droplet Quantification Assays
Q5: My Oil Red O staining for lipid droplets shows inconsistent or weak staining. How can I improve this?
Inconsistent Oil Red O staining can be a major source of variability. Consider the following:
| Potential Cause | Troubleshooting Recommendations |
| Suboptimal Cell Fixation | Use a consistent fixation method. 4% paraformaldehyde for 10-20 minutes is a common starting point.[4] Ensure complete removal of the fixative before proceeding. |
| Improper Staining Solution Preparation | Prepare the Oil Red O working solution fresh for each experiment. Ensure the stock solution is properly dissolved and filtered to remove precipitates. |
| Inconsistent Staining and Washing | Standardize the incubation time with the Oil Red O working solution. Perform gentle but thorough washing steps to remove background staining without dislodging the cells. |
| Issues with Image Acquisition and Analysis | Use consistent microscope settings (e.g., exposure time, gain) for all samples. Utilize image analysis software to quantify lipid droplet number and size objectively, which can be more reliable than subjective visual assessment.[5][6] |
Problems with Enzymatic Assays
Q6: I am performing an in vitro LPCAT2 enzymatic assay with this compound and the results are not reproducible. What should I check?
Enzymatic assays require precise control over reaction conditions. Here are some key areas to troubleshoot:
| Potential Cause | Troubleshooting Recommendations |
| Enzyme Activity and Stability | Ensure the purified LPCAT2 enzyme is active and has not undergone multiple freeze-thaw cycles. Aliquot the enzyme upon receipt. |
| Substrate Concentration | Use substrate concentrations that are appropriate for the assay and within the linear range of the enzyme's activity. |
| Buffer Composition and pH | Use a consistent buffer system with a stable pH. Components in the buffer, such as detergents or salts, can affect enzyme activity. |
| Incubation Time and Temperature | Precisely control the incubation time and temperature of the enzymatic reaction. Even small variations can lead to significant differences in product formation. |
| Assay Detection Method | Ensure the chosen detection method (e.g., fluorescence, luminescence, mass spectrometry) is optimized and that the signal is within the linear range of the instrument. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: IC50 Values of this compound for LPCAT Enzymes
| Enzyme | Species | IC50 (µM) | Reference |
| LPCAT2 | Human | 0.47 | [1] |
| LPCAT1 | Human | 3.02 | [1] |
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Ishikawa (Endometrial Cancer) | Cell Proliferation | 7.56 | [1] |
| HEC-1A (Endometrial Cancer) | Cell Proliferation | 9.31 | [1] |
| RAW-mLPCAT2 (Macrophage) | PAF Production | 38.8 |
Experimental Protocols
Detailed Protocol for Oil Red O Staining of Lipid Droplets
This protocol is adapted for staining lipid droplets in cultured cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
60% Isopropanol
-
Oil Red O Staining Solution (freshly prepared)
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate at a desired density.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and appropriate vehicle controls) for the specified duration.
-
-
Fixation:
-
Carefully remove the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.[4]
-
Remove the PFA and wash the cells three times with PBS.
-
-
Staining:
-
Add 500 µL of 60% isopropanol to each well and incubate for 5 minutes.[7]
-
Remove the isopropanol.
-
Add 500 µL of freshly prepared Oil Red O working solution to each well and incubate for 15-20 minutes at room temperature.[7][8]
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.[7]
-
-
Counterstaining and Mounting:
-
Add 500 µL of DAPI solution to each well and incubate for 5 minutes in the dark.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a suitable mounting medium.
-
-
Imaging and Quantification:
-
Visualize the stained cells using a fluorescence microscope. Lipid droplets will appear red, and nuclei will be blue.
-
Capture images using consistent settings.
-
Quantify the number, size, and intensity of lipid droplets using image analysis software.
-
Visualizations
Signaling Pathway
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 5. Lipid droplet quantification based on iterative image processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zen-bio.com [zen-bio.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: TSI-01 Experimental Artifacts
Welcome to the technical support center for TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve experimental artifacts when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme involved in the biosynthesis of platelet-activating factor (PAF), a pro-inflammatory phospholipid mediator.[1][2][3] By inhibiting LPCAT2, this compound suppresses PAF production.[1][3] It has been shown to prevent lipid droplet accumulation in cells treated with certain chemotherapeutic agents.[2]
Q2: I'm observing inconsistent results in my cell-based assays with this compound. What are the potential causes?
Inconsistent results in cell-based assays can arise from several factors. Key areas to investigate include cell health and experimental variability.
-
Cell Culture Conditions: Ensure your cells are in their exponential growth phase (typically 70-80% confluency) before treatment.[4] The passage number of your cell line can also influence experimental outcomes; it's crucial to use cells from a consistent and low passage number range.[4]
-
Reagent Handling: Improperly thawed or mixed reagents can lead to variability.[5] Always ensure all components are completely thawed and gently mixed before use.[5]
-
Assay Timing: The timing of your analysis is critical. Determine the optimal time point for your specific cell type and experimental conditions.[4]
-
Pipetting Technique: Inconsistent pipetting can introduce significant variability, especially in multi-well plate formats.[4]
Q3: My this compound solution appears to have precipitated. How can I address solubility issues?
Protein and small molecule solubility issues are a common source of experimental artifacts.[6] this compound has defined solubility limits in various solvents.
This compound Solubility Profile
| Solvent | Solubility |
| DMF | 50 mg/ml |
| DMSO | 30 mg/ml |
| Ethanol | 1 mg/ml |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/ml |
Source: Cayman Chemical
To avoid precipitation, ensure you are not exceeding the solubility limits. If you need to prepare a stock solution for use in aqueous buffers, it is advisable to first dissolve this compound in an organic solvent like DMSO and then make further dilutions in your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can have deleterious effects on cells.
Q4: I'm seeing unexpected off-target effects or cytotoxicity in my experiments. How can I troubleshoot this?
While this compound is a selective inhibitor of LPCAT2 over LPCAT1, off-target effects can still occur, especially at high concentrations.
-
Concentration Optimization: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. The reported IC50 values for human LPCAT2 and LPCAT1 are 0.47 µM and 3.02 µM, respectively.[1][3]
-
Control Experiments: Always include appropriate controls in your experiments. This includes a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on your cells.
-
Cell Viability Assays: Run a concurrent cell viability assay to distinguish between specific inhibitory effects and general cytotoxicity.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining in Imaging Assays
High background can obscure your results and lead to misinterpretation.
| Possible Cause | Solution |
| Improper Fixation | The choice of fixative can significantly impact results. For membrane-associated studies, a combination of paraformaldehyde (PFA) followed by methanol may preserve localization and fluorescence.[7] |
| Incomplete Washing | Ensure thorough washing steps to remove unbound reagents. |
| Antibody Concentration | Optimize the concentration of primary and secondary antibodies to reduce non-specific binding. |
Issue 2: Inconsistent Enzyme Kinetics or Assay Signal
Variability in biochemical assay results can be due to several factors.
| Possible Cause | Solution |
| Reagent Instability | Prepare fresh reagents and store them properly. Some reagents can lose activity over time, even at room temperature.[8] |
| Incorrect Buffer Conditions | Ensure the assay buffer is at the optimal pH and temperature.[5][6] |
| Instrument Malfunction | Verify the settings of your plate reader or other instruments, including wavelength and filter settings.[5] |
| Presence of Interfering Substances | Components in your sample preparation, such as detergents or reducing agents, can interfere with assay readings.[9] |
Experimental Protocols
Protocol 1: Cell Viability Assay using a Colorimetric Method
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle-only control. Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the colorimetric reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the time specified in the reagent protocol to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lipid Droplet Quantification using Fluorescence Microscopy
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound and/or inducing agents as required.
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization (if required for other stains): If co-staining for intracellular targets, permeabilize with a detergent like Triton X-100.
-
Staining: Wash the cells with PBS and stain with a lipophilic dye (e.g., Nile Red, BODIPY 493/503) according to the manufacturer's protocol.
-
Mounting: Wash the cells to remove excess dye and mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets.
-
Analysis: Quantify the fluorescence intensity or the number and size of lipid droplets per cell using image analysis software.
Visualizations
Caption: Signaling pathway showing the inhibitory action of this compound on LPCAT2.
Caption: A logical workflow for troubleshooting experimental artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. youtube.com [youtube.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 8. m.youtube.com [m.youtube.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
TSI-01 Demonstrates High Selectivity for LPCAT2 Over LPCAT1 in In Vitro Assays
For researchers in inflammation, cancer, and lipid signaling, the small molecule TSI-01 emerges as a potent and selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2) over its isoform, LPCAT1. Experimental data reveal a significant difference in the inhibitory concentration (IC50) of this compound against these two enzymes, highlighting its potential as a targeted research tool and a lead compound for therapeutic development.
This compound demonstrates a clear preference for inhibiting human LPCAT2 with an IC50 value of 0.47 µM.[1][2][3] In contrast, its inhibitory effect on human LPCAT1 is substantially weaker, with an IC50 of 3.02 µM.[1][2][3] This represents an approximately 6.4-fold greater selectivity for LPCAT2, a crucial enzyme in the biosynthesis of the pro-inflammatory mediator Platelet-Activating Factor (PAF).
Quantitative Comparison of this compound Inhibition
| Enzyme | IC50 (µM) | Selectivity (LPCAT1 IC50 / LPCAT2 IC50) |
| Human LPCAT2 | 0.47[1][2][3] | ~6.4-fold |
| Human LPCAT1 | 3.02[1][2][3] |
Unraveling the Signaling Landscape of LPCAT1 and LPCAT2
LPCAT1 and LPCAT2 are key enzymes in the remodeling pathway of phosphatidylcholine synthesis, also known as the Lands cycle. Both enzymes catalyze the conversion of lysophosphatidylcholine (LPC) to phosphatidylcholine (PC). However, LPCAT2 plays a prominent role in the inflammatory response through its lyso-PAF acetyltransferase (lyso-PAFAT) activity, which synthesizes PAF from lyso-PAF. In contrast, LPCAT1 is more constitutively expressed, particularly in the lungs, and is involved in the production of dipalmitoylphosphatidylcholine, a major component of lung surfactant. The selective inhibition of LPCAT2 by this compound is significant as it allows for the targeted disruption of the pro-inflammatory PAF signaling cascade while potentially minimizing effects on the vital respiratory functions associated with LPCAT1.
Experimental Determination of IC50 Values
The inhibitory activity of this compound on human LPCAT1 and LPCAT2 was determined using a fluorescence-based high-throughput screening assay. This method allows for the rapid and sensitive measurement of enzyme activity and the identification of potential inhibitors.
Experimental Workflow
Detailed Experimental Protocol
The IC50 values for this compound against human LPCAT1 and LPCAT2 were determined as described by Tarui et al. (2014) in the Journal of Lipid Research. The following is a summary of the likely experimental protocol based on their high-throughput screening methodology.
1. Enzyme and Reagent Preparation:
-
Recombinant Enzymes: Microsomal fractions containing FLAG-tagged human LPCAT1 or LPCAT2 were prepared from transfected CHO-S cells.
-
Fluorescent Substrate: A fluorescently labeled lysophosphatidylcholine, such as 1-O-(12-[N-methyl-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]dodecanoyl)-sn-glycero-3-phosphocholine (NBD-lyso-PC), was used as the substrate.
-
Acyl Donor: Acetyl-CoA was used as the acyl donor for the lyso-PAFAT activity assay.
-
Test Compound: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted to the desired concentrations for the assay.
2. Assay Procedure:
-
The assay was performed in 384-well plates.
-
A reaction mixture was prepared containing Tris-HCl buffer (pH 7.4), and the microsomal fraction containing either LPCAT1 or LPCAT2.
-
This compound at various concentrations (or DMSO as a vehicle control) was added to the wells and pre-incubated with the enzyme.
-
The enzymatic reaction was initiated by the addition of the fluorescent substrate (NBD-lyso-PC) and acetyl-CoA.
-
The reaction was allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
3. Detection and Data Analysis:
-
The reaction was stopped, and the lipids were extracted.
-
The fluorescent product was separated from the unreacted substrate using thin-layer chromatography (TLC) or another suitable chromatographic method.
-
The fluorescence intensity of the product spot was measured using a fluorescence plate reader.
-
The percentage of inhibition for each concentration of this compound was calculated relative to the control (DMSO-treated) samples.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
References
A Comparative Guide to TSI-01 and Other N-phenylmaleimide Derivatives in LPCAT2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TSI-01 and other N-phenylmaleimide derivatives as inhibitors of lysophosphatidylcholine acyltransferase 2 (LPCAT2), a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF) and a critical mediator in inflammatory processes.[1][2] This document summarizes quantitative data, outlines experimental methodologies, and visualizes key pathways to support research and development in this area.
Introduction to LPCAT2 and its Inhibitors
Lysophosphatidylcholine acyltransferase 2 (LPCAT2) is an enzyme that plays a crucial role in the inflammatory response by catalyzing the production of PAF, a potent phospholipid mediator.[1][2] Under inflammatory conditions, LPCAT2 is activated and upregulated, leading to increased PAF biosynthesis.[1][2] In contrast, its isoform, LPCAT1, is primarily expressed in the lungs and is essential for respiratory functions.[1][2] The development of selective LPCAT2 inhibitors is therefore a promising therapeutic strategy for inflammatory diseases, aiming to avoid the adverse effects associated with LPCAT1 inhibition.[1][2] N-phenylmaleimide derivatives, including this compound, have been identified as potent and selective inhibitors of LPCAT2.[1][2]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory activity of this compound and other N-phenylmaleimide derivatives against human and mouse LPCAT2, as well as their selectivity over LPCAT1. The data is derived from in vitro enzymatic assays.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Human LPCAT2 | 0.47 | [3][4] |
| Human LPCAT1 | 3.02 | [3][4] | |
| Mouse LPCAT2 | Potent inhibitor | [2] | |
| TSI-07 | Human LPCAT2 | - | |
| Human LPCAT1 | - | ||
| TSI-10 | Human LPCAT2 | - | |
| Human LPCAT1 | - | ||
| TSI-11 | Human LPCAT2 | - | |
| Human LPCAT1 | - |
IC50 values for TSI-07, TSI-10, and TSI-11 against human LPCAT1 and LPCAT2 were not explicitly provided in the search results, but they were identified as potent inhibitors.
A study also evaluated the effect of these compounds on PAF production in mouse peritoneal macrophages stimulated with a calcium ionophore. This compound was found to be a more potent inhibitor of PAF production (IC50 = 38.8 µM) compared to TSI-10.[2]
Experimental Protocols
The following section details the methodologies used to assess the inhibitory activity of N-phenylmaleimide derivatives against LPCAT2.
1. High-Throughput Screening (HTS) for LPCAT2 Inhibitors
The initial identification of N-phenylmaleimide derivatives as LPCAT2 inhibitors was achieved through a fluorescence-based high-throughput screening of a large compound library.[1][2]
-
Principle: The assay measures the production of Coenzyme A-SH (CoA-SH), a product of the LPCAT2-catalyzed reaction, using a fluorescent probe.
-
Procedure:
2. LC-MS/MS-based Secondary Analysis
Compounds identified in the primary HTS were further validated using a more direct and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
-
Principle: This method directly measures the amount of PAF produced by the enzyme.
-
Procedure:
-
The inhibitory effects of the selected compounds on both LPCAT1 and LPCAT2 were evaluated.
-
The reaction mixture containing the enzyme, substrate (lyso-PAF), acetyl-CoA, and the test compound was incubated.
-
The reaction was stopped, and the lipids were extracted.
-
The amount of PAF produced was quantified by LC-MS/MS.[2]
-
3. Cellular PAF Production Assay
The efficacy of the inhibitors was assessed in a cellular context by measuring their ability to suppress PAF biosynthesis in inflammatory cells.
-
Cell Type: Mouse peritoneal macrophages.[2]
-
Procedure:
Visualizing Key Processes
LPCAT2 Signaling Pathway in Inflammation
The following diagram illustrates the central role of LPCAT2 in the inflammatory signaling cascade leading to PAF production.
Caption: LPCAT2 activation and PAF biosynthesis pathway.
Experimental Workflow for LPCAT2 Inhibitor Screening
This diagram outlines the sequential steps involved in the identification and validation of LPCAT2 inhibitors.
Caption: Workflow for identifying LPCAT2 inhibitors.
Relationship of this compound to other N-phenylmaleimide Derivatives
This diagram illustrates the hierarchical relationship and the common chemical scaffold of the discussed LPCAT2 inhibitors.
Caption: N-phenylmaleimide derivatives of LPCAT2.
Conclusion
This compound and its related N-phenylmaleimide derivatives represent a significant advancement in the development of selective LPCAT2 inhibitors. This compound, in particular, demonstrates high potency against human LPCAT2 with favorable selectivity over LPCAT1.[3][4] These compounds serve as valuable tools for investigating the role of LPCAT2 in inflammatory diseases and as promising leads for the development of novel anti-inflammatory therapeutics. Further structure-activity relationship studies will be crucial for optimizing the efficacy and safety profiles of this class of inhibitors.[2]
References
- 1. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
Efficacy of TSI-01 compared to less selective LPCAT inhibitors like EGCG
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Selective versus a Non-Selective LPCAT Inhibitor
In the landscape of inflammatory disease research and drug development, the lysophosphatidylcholine acyltransferase (LPCAT) enzyme family has emerged as a critical therapeutic target. These enzymes, particularly LPCAT1 and LPCAT2, play a pivotal role in the biosynthesis of platelet-activating factor (PAF), a potent phospholipid mediator implicated in a myriad of inflammatory conditions. This guide provides a detailed comparison of two LPCAT inhibitors: TSI-01, a potent and selective LPCAT2 inhibitor, and (-)-epigallocatechin-3-gallate (EGCG), a natural compound with broader, less selective inhibitory activities.
Executive Summary
This compound distinguishes itself as a highly selective and potent inhibitor of LPCAT2, the isoform primarily responsible for PAF production in inflammatory cells. Its well-defined mechanism of action and demonstrated efficacy in cellular models make it a valuable tool for targeted research and a promising candidate for the development of novel anti-inflammatory therapeutics. In contrast, EGCG, a major polyphenol in green tea, exhibits a broader spectrum of biological activities, including anti-inflammatory effects that may be partially attributed to the inhibition of LPCAT activity. However, its lack of specificity for LPCAT isoforms and the absence of robust quantitative data on its direct inhibitory potency make its utility as a targeted LPCAT inhibitor less certain.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound, highlighting its potency and selectivity. At present, specific IC50 values for EGCG against LPCAT1 and LPCAT2 are not available in the public domain, reflecting its characterization as a less selective inhibitor.
| Inhibitor | Target | IC50 Value (µM) | Selectivity (LPCAT1/LPCAT2) |
| This compound | Human LPCAT1 | 3.02[1][2][3] | ~6.4-fold for LPCAT2 |
| Human LPCAT2 | 0.47[1][2][3] | ||
| EGCG | LPCAT1 | Not Reported | Not Determined |
| LPCAT2 | Not Reported | Not Determined |
Mechanism of Action and Cellular Effects
This compound: A Competitive Inhibitor of LPCAT2
This compound acts as a competitive inhibitor of LPCAT2 with respect to its substrate, acetyl-CoA.[4][5] This specific mode of action prevents the transfer of an acetyl group to lysophosphatidylcholine, the crucial step in PAF biosynthesis. Experimental evidence demonstrates that this compound effectively suppresses PAF production in inflammatory cells, such as macrophages, in a dose-dependent manner.[4]
EGCG: A Pleiotropic Modulator of Inflammatory Pathways
While direct, quantitative data on EGCG's LPCAT inhibition is lacking, some reports suggest it can decrease endogenous lyso-PAFAT activity.[4] However, the specificity of this action for LPCAT1 versus LPCAT2 has not been elucidated.[4] EGCG is known to exert broad anti-inflammatory effects through various mechanisms, including the modulation of signaling pathways like NF-κB and MAPK, and the reduction of pro-inflammatory mediators.[6][7][8] Its impact on lipid metabolism is also documented, which may indirectly influence the substrate availability for LPCAT enzymes.[9][10][11][12]
Experimental Protocols
In Vitro LPCAT Activity Assay
This protocol provides a framework for assessing the inhibitory activity of compounds like this compound and EGCG on LPCAT enzymes.
1. Preparation of Microsomal Fractions:
-
Culture cells expressing the target LPCAT isoform (e.g., HEK293 cells transfected with LPCAT1 or LPCAT2).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate assay buffer.
2. Enzyme Inhibition Assay:
-
Pre-incubate the microsomal fraction with varying concentrations of the inhibitor (this compound or EGCG) or vehicle control for a specified time.
-
Initiate the enzymatic reaction by adding the substrates: lysophosphatidylcholine and radiolabeled or fluorescently tagged acetyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding an acidic solvent mixture (e.g., chloroform/methanol).
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled or fluorescent PAF produced using autoradiography or fluorescence imaging.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cell-Based PAF Production Assay
This protocol outlines a method to evaluate the efficacy of inhibitors in a cellular context.
1. Cell Culture and Treatment:
-
Culture inflammatory cells, such as murine peritoneal macrophages or a suitable cell line (e.g., RAW 264.7).
-
Pre-treat the cells with various concentrations of the inhibitor (this compound or EGCG) or vehicle control for 1 hour.[4]
2. Stimulation of PAF Production:
-
Stimulate the cells with an appropriate agonist, such as the calcium ionophore A23187 (e.g., 5 µM for 5 minutes), to induce PAF synthesis.[4]
3. PAF Extraction and Quantification:
-
Terminate the stimulation and extract the lipids from the cells and the culture medium.
-
Quantify the amount of PAF produced using a sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
Compare the levels of PAF produced in inhibitor-treated cells to those in vehicle-treated control cells to determine the dose-dependent inhibitory effect.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
For researchers seeking a highly specific tool to investigate the role of LPCAT2 in inflammatory processes, this compound offers a significant advantage due to its proven selectivity and potency. Its well-characterized competitive inhibition of acetyl-CoA binding provides a clear mechanistic understanding of its action.
EGCG, while demonstrating broad anti-inflammatory and lipid-modulating properties, cannot be considered a selective LPCAT inhibitor based on current evidence. Its effects are likely the result of interactions with multiple cellular targets. While it may serve as a useful compound for studying general anti-inflammatory pathways, its utility for specifically dissecting the role of LPCAT enzymes is limited by the lack of specificity and quantitative inhibitory data.
Drug development professionals focused on targeted therapies for inflammatory diseases will find this compound to be a more promising lead compound for optimization, owing to its defined target and mechanism. Future research clarifying the specific molecular interactions of EGCG with LPCAT isoforms would be necessary to validate its potential as a direct inhibitor for therapeutic development.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of polyphenols in phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide-induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa-light-chain enhancer of activated B cells (NF- κ B) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Epigallocatechin Gallate Nanodelivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green Tea Compound Reduces Lipid Accumulation in Cells♦: Epigallocatechin Gallate (EGCG) Stimulates Autophagy in Vascular Endothelial Cells. A Potential Role for Reducing Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of EGCG on lipid absorption and plasma lipid levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TSI-01's Mechanism of Action: A Comparative Analysis with LPCAT2 Knockdown
A deep dive into the functional consequences of inhibiting Lysophosphatidylcholine Acyltransferase 2 (LPCAT2) reveals parallel effects between the selective chemical inhibitor, TSI-01, and genetic knockdown approaches. This guide provides a comparative analysis of this compound and LPCAT2 silencing, offering researchers critical data to validate the on-target effects of this promising research compound.
This compound is a potent and selective inhibitor of LPCAT2, an enzyme pivotal in the biosynthesis of Platelet-Activating Factor (PAF), a key pro-inflammatory lipid mediator.[1][2][3] Understanding the degree to which this compound phenocopies the effects of genetically ablating LPCAT2 is crucial for its validation as a specific research tool and for the development of novel therapeutics targeting inflammatory and metabolic diseases. This guide presents a side-by-side comparison of experimental data obtained from studies utilizing this compound and those employing siRNA-mediated knockdown of LPCAT2.
Performance Comparison: this compound vs. LPCAT2 Knockdown
| Parameter | This compound Treatment | LPCAT2 siRNA Knockdown | Cell Type | Key Findings | References |
| LPCAT2 Inhibition | IC50 = 0.47 µM (human LPCAT2) | Significant reduction in protein levels | Various | This compound is a highly potent inhibitor of LPCAT2 enzymatic activity. | [1][2][3] |
| PAF Production | IC50 = 38.8 µM (in A23187-stimulated mouse peritoneal macrophages) | Not explicitly quantified in the reviewed literature, but expected to be significantly reduced. | Macrophages | Both pharmacological inhibition and genetic knockdown are expected to robustly suppress PAF biosynthesis. | [1] |
| Cytokine Production (TNF-α) | Data not available | Significant reduction in LPS-induced TNF-α gene expression and protein release. | Mouse Peritoneal Macrophages, Human Monocytic Cell Line (MM6) | LPCAT2 activity is critical for pro-inflammatory cytokine production in response to inflammatory stimuli. | |
| Cytokine Production (IL-6) | Data not available | Significant reduction in LPS-induced IL-6 protein release. | Human Monocytic Cell Line (MM6) | LPCAT2 plays a key role in the signaling cascade leading to the production of multiple pro-inflammatory cytokines. | |
| Lipid Droplet Formation | Significantly prevented accumulation in HT29 cells treated with chemotherapeutic agents. | Leads to enlarged lipid droplets in A431 cells. | HT29, A431 cells | LPCAT2 is involved in regulating lipid droplet dynamics, a function that is perturbed by both inhibition and knockdown. | [3][4] |
| Cell Viability/Proliferation | IC50 = 7.56 µM (Ishikawa), 9.31 µM (HEC-1A) in endometrial cancer cells. | Inhibition of proliferation in colorectal cancer cells. | Endometrial and Colorectal Cancer Cells | Targeting LPCAT2 can impact the viability and proliferation of certain cancer cell lines. | [3][5] |
Note: The lack of direct comparative studies necessitates careful interpretation of these data, as experimental conditions (e.g., cell lines, stimulus concentrations, and timing) may vary between publications.
Alternative LPCAT2 Inhibitors
While this compound is a well-characterized LPCAT2 inhibitor, other N-phenylmaleimide derivatives have been identified with inhibitory activity against LPCAT2. For instance, TSI-10 and TSI-11 also demonstrate potent inhibition of LPCAT2's lyso-PAF acetyltransferase activity.[1] However, this compound was identified as the most potent and selective among the screened compounds.[1]
| Compound | LPCAT2 IC50 (µM) | LPCAT1 IC50 (µM) | Selectivity (LPCAT1/LPCAT2) | Reference |
| This compound | 0.47 | 3.02 | 6.4 | [1][2][3] |
| TSI-10 | ~0.1 | >10 | >100 | [1] |
| TSI-11 | ~0.1 | >10 | >100 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using Graphviz.
References
- 1. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. LPCAT2 inhibits colorectal cancer progression via the PRMT1/SLC7A11 axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TSI-01 and Platelet-Activating Factor (PAF) Receptor Antagonists: Targeting the PAF Signaling Pathway
For researchers, scientists, and drug development professionals, understanding the nuances of interrupting the potent pro-inflammatory signaling of Platelet-Activating Factor (PAF) is critical. This guide provides a comparative analysis of two distinct strategies to mitigate PAF's effects: inhibition of its synthesis with TSI-01, and direct antagonism of its receptor with established antagonists.
Platelet-Activating Factor (PAF) is a powerful phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Its biological effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[1] This analysis delves into the comparative pharmacology of this compound, a selective inhibitor of the PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 (LPCAT2), and a selection of well-characterized PAF receptor antagonists. While both approaches aim to quell PAF-induced cellular responses, their mechanisms of action, and consequently their pharmacological profiles, differ significantly.
Mechanism of Action: A Tale of Two Strategies
This compound represents an upstream intervention in the PAF signaling cascade. It selectively inhibits LPCAT2, an enzyme crucial for the rapid biosynthesis of PAF in inflammatory cells.[2][3] By blocking PAF production, this compound effectively reduces the concentration of the ligand available to bind to its receptor. In contrast, PAF receptor antagonists, such as WEB 2086, CV-3988, and Ginkgolide B, function as competitive inhibitors at the receptor level.[4][5][6] They bind directly to the PAF receptor, preventing PAF from docking and initiating downstream signaling events.
Quantitative Comparison of Inhibitory Potency
The efficacy of these compounds can be quantified through various in vitro and in vivo assays. The following tables summarize key performance metrics for this compound and selected PAF receptor antagonists.
| Compound | Target | Assay | Species | IC50 / Ki | Reference |
| This compound | LPCAT2 | Enzyme Activity | Human | 0.47 µM | [7][8] |
| LPCAT1 | Enzyme Activity | Human | 3.02 µM | [7][8] | |
| WEB 2086 | PAF Receptor | [3H]WEB 2086 Binding | Human Platelets | Ki: 9.9 nM | MedChemExpress |
| PAF Receptor | PAF-induced Platelet Aggregation | Human | IC50: 0.17 µM | [4] | |
| PAF Receptor | PAF-induced Neutrophil Aggregation | Human | IC50: 0.36 µM | [4] | |
| CV-3988 | PAF Receptor | [3H]-PAF Binding | Rabbit Platelets | IC50: 79 nM, Ki: 120 nM | [9] |
| PAF Receptor | [3H]-PAF Binding | Human Platelets | IC50: 160 nM | [9] | |
| PAF Receptor | [3H]-PAF Binding | Guinea-pig Platelets | IC50: 180 nM | [9] | |
| Ginkgolide B | PAF Receptor | PAF-induced Platelet Aggregation | Human | IC50: 2.5 µM | [10] |
| SRI 63-675 | PAF Receptor | PAF Receptor Binding | Human Platelets | IC50: 0.37 µM | [11] |
| PAF Receptor | PAF-induced Platelet Aggregation | Human | IC50: 3.43 µM | [11] |
Table 1: In Vitro Inhibitory Potency of this compound and PAF Receptor Antagonists.
| Compound | Model | Effect | Species | ED50 | Reference |
| WEB 2086 | PAF-induced Hypotension | Reversal | Rat | 0.052 mg/kg i.v. | [4] |
| CV-3988 | PAF-induced Hypotension | Inhibition | Rat | 1-10 mg/kg i.v. | [5] |
| SRI 63-675 | PAF-induced Hypotension | Inhibition | Rat | 32 µg/kg i.v. | [11] |
| PAF-induced Hemoconcentration | Inhibition | Guinea Pig | 17 µg/kg i.v. | [11] | |
| PAF-induced Bronchoconstriction | Inhibition | Guinea Pig | 24 µg/kg i.v. | [11] |
Table 2: In Vivo Efficacy of PAF Receptor Antagonists.
Signaling Pathways and Experimental Workflows
To visualize the distinct points of intervention and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Caption: PAF synthesis and signaling pathways with points of intervention.
Caption: Workflow for key in vitro experimental protocols.
Detailed Experimental Protocols
PAF Receptor Binding Assay (Competitive)
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the PAF receptor.
Materials:
-
Membrane preparation from a source rich in PAF receptors (e.g., washed human or rabbit platelets, or a cell line overexpressing the PAF receptor).[9][12]
-
Radiolabeled PAF receptor ligand (e.g., [³H]-PAF or a labeled antagonist like [³H]-WEB 2086).
-
Test compound (e.g., PAF receptor antagonist) at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl₂ and bovine serum albumin).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or vehicle control.
-
Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of a test compound to inhibit platelet aggregation initiated by PAF.
Materials:
-
Freshly drawn whole blood from healthy human donors, anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP), prepared by centrifuging the whole blood at a low speed.
-
Platelet-poor plasma (PPP), prepared by centrifuging the remaining blood at a high speed (used to set the 100% aggregation baseline).
-
PAF solution.
-
Test compound (e.g., PAF receptor antagonist or this compound) at various concentrations.
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Centrifuge anticoagulated whole blood at approximately 200 x g for 15-20 minutes to obtain PRP.
-
Pre-incubation: Place a known volume of PRP in an aggregometer cuvette and pre-incubate with either the test compound at a desired concentration or vehicle control for a specified time at 37°C.
-
Stimulation: Add a sub-maximal concentration of PAF to the PRP to induce aggregation.
-
Measurement: The aggregometer measures the change in light transmission through the PRP suspension as platelets aggregate. The extent of aggregation is recorded over time.
-
Data Analysis: The inhibitory effect of the test compound is calculated by comparing the maximal aggregation in its presence to the maximal aggregation in the presence of the vehicle control. An IC50 value, the concentration of the compound that causes 50% inhibition of PAF-induced aggregation, can be determined by testing a range of compound concentrations.[3]
Concluding Remarks
The choice between a PAF synthesis inhibitor like this compound and a PAF receptor antagonist depends on the specific therapeutic goal and the pathological context. This compound offers the advantage of selectively targeting PAF production in inflammatory cells, potentially sparing the physiological roles of PAF in other tissues.[13] However, PAF receptor antagonists provide a direct and potent blockade of PAF action, irrespective of its source. This comparative guide provides a foundational framework for researchers to evaluate these distinct but complementary approaches to modulating the PAF signaling pathway. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential of these compounds in PAF-mediated diseases.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of hippocampal LTP by ginkgolide B is mediated by its blocking action on PAF rather than glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo pharmacological profiles of the PAF receptor antagonist SRI 63-675 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of TSI-01: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), has emerged as a promising therapeutic candidate due to its role in modulating the production of Platelet-Activating Factor (PAF), a potent pro-inflammatory lipid mediator.[1] This guide provides a comparative analysis of this compound's therapeutic potential, drawing upon available preclinical data and contextualizing its performance against alternative strategies targeting the LPCAT2/PAF pathway in animal models of cancer, inflammation, and neuropathic pain.
Executive Summary
While in vitro and ex vivo studies have demonstrated the potential of this compound to modulate cancer cell proliferation and inflammatory responses, a significant gap exists in the published literature regarding its in vivo therapeutic efficacy in animal models. This guide summarizes the existing preclinical data for this compound and complements it with in vivo findings for alternative approaches, such as the use of PAF receptor antagonists and genetic knockout of LPCAT2, to provide a comprehensive overview of the therapeutic promise of targeting this pathway.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for this compound and comparator molecules targeting the LPCAT2/PAF pathway.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Endpoint | Result |
| This compound | Ishikawa | Endometrial Cancer | IC50 | 7.56 µM |
| This compound | HEC-1A | Endometrial Cancer | IC50 | 9.31 µM |
Data sourced from a study on the role of LPCAT1 in endometrial cancer, which also investigated the effects of this compound.
Table 2: In Vivo Efficacy of LPCAT2/PAF Pathway Inhibition in a Neuropathic Pain Model
| Therapeutic Strategy | Animal Model | Pain Model | Key Finding |
| LPCAT2 Knockout | Mouse | Partial Sciatic Nerve Ligation | Attenuated pain-like behaviors. |
| PAF Receptor Antagonist (ABT-491) | Mouse | Partial Sciatic Nerve Ligation | Pretreatment suppressed PAF biosynthesis, suggesting a positive feedback loop. |
| PAF Receptor Antagonists (TCV-309, BN 50739, WEB 2086) | Mouse | Various nerve injury models | Potent and long-lasting anti-allodynia effects.[2][3] |
Table 3: In Vivo Efficacy of LPCAT2/PAF Pathway Inhibition in Inflammation Models
| Therapeutic Strategy | Animal Model | Inflammation Model | Key Finding |
| PAF Receptor Antagonists (BN 52021, BN 50730) | Rat | Formalin-induced nociception | Significant reduction of nociceptive responses in the late phase.[4] |
| Recombinant PAF Acetylhydrolase (rPAF-AH) | Pre-clinical models | Sepsis (LPS challenge, CLP) | Improved survival.[5] |
Table 4: Role of LPCAT2 in Cancer Progression In Vivo
| Genetic Modification | Animal Model | Cancer Model | Effect on Tumor Progression |
| LPCAT2 Knockout | Mouse | Colon Cancer | Exhibited more severe lesions.[6] |
| LPCAT2 Downregulation | Mouse | Pancreatic Cancer Xenograft | Enhanced chemotherapy sensitivity.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Endometrial Cancer Cell Line Proliferation Assay (In Vitro)
-
Cell Lines: Ishikawa and HEC-1A human endometrial cancer cell lines.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Assay: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Partial Sciatic Nerve Ligation (PSL) Model of Neuropathic Pain (In Vivo)
-
Animals: Adult male C57BL/6J mice.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed. A partial ligation is made by tying a suture around approximately one-third to one-half of the nerve diameter.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments at various time points post-surgery. The paw withdrawal threshold is measured.
-
Drug Administration: For studies involving PAF receptor antagonists, the compounds were administered intravenously or orally before and after surgery.[2][3]
Formalin-Induced Inflammatory Pain Model (In Vivo)
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Behavioral Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
Drug Administration: PAF receptor antagonists (BN 52021 or BN 50730) were administered systemically prior to the formalin injection.[4]
Colon Cancer Model in LPCAT2 Knockout Mice (In Vivo)
-
Animals: LPCAT2 knockout (LPCAT2−/−) mice and wild-type littermates.
-
Cancer Induction: A model of colitis-associated cancer is induced, for example, by azoxymethane (AOM) and dextran sodium sulfate (DSS).
-
Outcome Measures: At the end of the study, colons are excised, and the number and size of tumors are quantified. Histological analysis is performed to assess the severity of lesions.[6]
Mandatory Visualization
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. Pain-releasing action of platelet-activating factor (PAF) antagonists in neuropathic pain animal models and the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet-activating factor antagonists decrease the inflammatory nociceptive response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPCAT2 inhibits colorectal cancer progression via the PRMT1/SLC7A11 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPCAT2-mediated lipid droplet production supports pancreatic cancer chemoresistance and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TSI-01 Inhibition on Human and Mouse LPCAT2
For Immediate Release
This guide provides a detailed comparison of the inhibitory effects of TSI-01 on human and mouse lysophosphatidylcholine acyltransferase 2 (LPCAT2). The data presented is intended for researchers, scientists, and professionals in drug development who are investigating inflammatory pathways and lipid signaling.
Introduction to this compound and LPCAT2
Lysophosphatidylcholine acyltransferase 2 (LPCAT2) is a crucial enzyme in the biosynthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in inflammatory and allergic responses.[1][2] In response to inflammatory stimuli, LPCAT2 is activated and catalyzes the conversion of lyso-PAF to PAF.[1] Given its role in inflammation, LPCAT2 is a significant target for the development of novel anti-inflammatory therapies. This compound has been identified as a selective inhibitor of LPCAT2.[3][4] This document outlines its comparative inhibitory potency against human and mouse LPCAT2 orthologs.
Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against both human and mouse LPCAT2. It is important to note the distinction between the direct enzymatic inhibition assay for the human enzyme and the cell-based assay for the mouse enzyme.
| Target Enzyme | IC50 Value (µM) | Assay Type | Reference |
| Human LPCAT2 | 0.47 | Enzymatic Assay | [3][4] |
| Mouse LPCAT2 | 38.8 | Cell-Based (PAF Production Inhibition) | [1] |
The data indicates that this compound is a potent inhibitor of human LPCAT2 in direct enzymatic assays.[3][4] For the mouse ortholog, the available data demonstrates inhibition of PAF production in a mouse macrophage cell line overexpressing LPCAT2, with an IC50 of 38.8 µM.[1] Furthermore, this compound has been shown to suppress PAF biosynthesis in mouse peritoneal macrophages.[2][3] The primary literature describes this compound as a potent inhibitor against both human and mouse LPCAT2.[1]
LPCAT2 Signaling Pathway and Point of Inhibition
LPCAT2 functions downstream of inflammatory triggers, such as bacterial lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4). This signaling cascade leads to the activation of LPCAT2, which then produces PAF, a key mediator of inflammation. This compound exerts its effect by directly inhibiting the enzymatic activity of LPCAT2.
Experimental Protocols
The determination of IC50 values relies on precise experimental methodologies. The following protocol is a summary based on the methods described in the primary literature for determining LPCAT2 inhibition.
Objective: To determine the IC50 value of this compound against LPCAT2 enzymatic activity.
Materials:
-
Enzyme Source: Microsomal fractions from cells overexpressing either human or mouse LPCAT2.
-
Substrates: Lyso-PAF and Acetyl-CoA.
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Buffer solution appropriate for the enzymatic reaction.
-
Detection Method: A fluorescence-based detection system for high-throughput screening or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis of PAF.
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from CHO-S or RAW 264.7 cells transiently or stably expressing the target LPCAT2 enzyme.[1]
-
Inhibitor Preparation: Prepare serial dilutions of this compound to test a range of concentrations.
-
Reaction Mixture: In a reaction vessel (e.g., a microplate well), combine the enzyme preparation, assay buffer, and varying concentrations of this compound or vehicle control.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrates, lyso-PAF and acetyl-CoA.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination of Reaction: Stop the reaction using a suitable method, such as the addition of an organic solvent.
-
Detection and Quantification:
-
For fluorescence-based assays, a probe that reacts with a product of the reaction (like Coenzyme A) is used to generate a fluorescent signal.
-
For LC-MS/MS analysis, the product (PAF) is extracted and quantified.[1]
-
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
References
- 1. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
A Head-to-Head Comparison of TSI-01 with Other Commercially Available LPCAT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), with other commercially available inhibitors. The data presented is based on available experimental evidence to assist researchers in selecting the appropriate tool for their studies in inflammation, lipid signaling, and drug development.
Introduction to LPCAT2 and its Inhibition
Lysophosphatidylcholine acyltransferase 2 (LPCAT2) is a key enzyme in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator involved in inflammatory and allergic responses.[1][2] Under inflammatory conditions, LPCAT2 is activated and upregulated, leading to increased PAF production.[1][2] This makes LPCAT2 a promising therapeutic target for a variety of inflammatory diseases. Selective inhibition of LPCAT2 over its isoform LPCAT1 is crucial, as LPCAT1 plays an important role in lung surfactant production, and its inhibition could lead to adverse respiratory effects.[1][2]
This compound is a well-characterized, selective LPCAT2 inhibitor belonging to the N-phenylmaleimide class of compounds.[1] This guide will compare its performance with other commercially available inhibitors, focusing on potency, selectivity, and mechanism of action.
Quantitative Comparison of LPCAT2 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and its commercially available analogs from the N-phenylmaleimide series. Currently, direct head-to-head comparative data for commercially available LPCAT2 inhibitors from other chemical classes against this compound is limited in the public domain.
| Compound | Chemical Class | Target(s) | hLPCAT2 IC50 (µM) | hLPCAT1 IC50 (µM) | Selectivity (LPCAT1/LPCAT2) | Reference |
| This compound | N-phenylmaleimide | LPCAT2 | 0.47 | 3.02 | ~6.4 | [1] |
| TSI-07 | N-phenylmaleimide | LPCAT2 | Not Reported | Not Reported | Not Reported | [1] |
| TSI-10 | N-phenylmaleimide | LPCAT2 | Not Reported | Not Reported | Not Reported | [1] |
| TSI-11 | N-phenylmaleimide | LPCAT2 | Not Reported | Not Reported | Not Reported | [1] |
Note: While IC50 values for TSI-07, TSI-10, and TSI-11 against human LPCAT1 and LPCAT2 are not explicitly provided in the primary literature, their activity has been characterized. For instance, at a concentration of 20 µM, this compound, TSI-07, TSI-10, and TSI-11 showed significant inhibition of human LPCAT2 activity.[1]
Other Potential LPCAT2 Inhibitors
Several other compounds have been reported to inhibit LPCAT activity, though their selectivity for LPCAT2 over LPCAT1 and direct comparative performance against this compound are not well-documented.
-
(-)-epigallocatechin-3-O-(3-O-methyl)gallate (EGCG): A tea polyphenol that has been shown to inhibit the lyso-PAFAT activity of both LPCAT1 and LPCAT2.[1]
-
Fumigatin derivatives: These compounds have been reported to decrease endogenous lyso-PAFAT activity, but their specificity for LPCAT1 and LPCAT2 has not been examined.[1]
-
Quinacrine: An antimalarial drug that has been found to inhibit LPCAT1 activity and may also have effects on LPCAT2.
Researchers interested in these compounds should perform their own head-to-head comparisons with this compound to determine their relative potency and selectivity for their specific experimental needs.
Signaling Pathway and Experimental Workflow
To understand the context of LPCAT2 inhibition, the following diagrams illustrate the LPCAT2 signaling pathway in inflammation and a general workflow for screening LPCAT2 inhibitors.
Caption: LPCAT2 Signaling Pathway in Inflammation.
Caption: Experimental Workflow for LPCAT2 Inhibitor Screening.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used for the characterization of LPCAT2 inhibitors, based on the methodology described by Tarui et al., 2014.[1]
High-Throughput Screening (HTS) for LPCAT2 Inhibitors
-
Objective: To identify initial hit compounds that inhibit LPCAT2 activity from a large chemical library.
-
Principle: A fluorescence-based assay that measures the production of Coenzyme A (CoA-SH) as a byproduct of the LPCAT2-catalyzed reaction.
-
Method:
-
Recombinant human LPCAT2 is incubated with a test compound from the library.
-
The enzymatic reaction is initiated by the addition of substrates, lyso-PAF and acetyl-CoA.
-
After a defined incubation period, a fluorescent probe that reacts with the sulfhydryl group of the produced CoA-SH is added.
-
The fluorescence intensity is measured, which is proportional to the amount of CoA-SH produced and thus reflects LPCAT2 activity.
-
A decrease in fluorescence compared to a control without an inhibitor indicates potential inhibitory activity.
-
In Vitro LPCAT1 and LPCAT2 Activity Assays
-
Objective: To determine the potency (IC50) and selectivity of hit compounds against human LPCAT1 and LPCAT2.
-
Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay to directly quantify the enzymatic product.
-
Method:
-
Microsomal fractions containing recombinant human LPCAT1 or LPCAT2 are prepared.
-
The enzymes are incubated with varying concentrations of the test inhibitor.
-
The reaction is started by adding the substrates (e.g., lyso-PAF and acetyl-CoA).
-
The reaction is stopped, and the lipids are extracted.
-
The amount of the product (e.g., PAF) is quantified using LC-MS/MS.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular PAF Production Assay
-
Objective: To evaluate the ability of inhibitors to suppress PAF production in a cellular context.
-
Principle: Measurement of PAF levels in cultured cells after stimulation and treatment with the inhibitor.
-
Method:
-
A suitable cell line (e.g., macrophages) is cultured and pre-treated with the test inhibitor.
-
The cells are then stimulated with an inflammatory agent (e.g., calcium ionophore A23187 or LPS) to induce PAF production.
-
After stimulation, the cells and supernatant are collected, and lipids are extracted.
-
PAF levels are quantified by LC-MS/MS.
-
The reduction in PAF levels in inhibitor-treated cells compared to vehicle-treated cells indicates the cellular efficacy of the inhibitor.
-
Conclusion
This compound is a potent and selective inhibitor of LPCAT2, representing a valuable tool for studying the roles of this enzyme in health and disease. The N-phenylmaleimide series, including this compound and its analogs, are currently the best-characterized commercially available selective LPCAT2 inhibitors with direct comparative data. While other compounds have been suggested to inhibit LPCAT activity, their selectivity and potency relative to this compound require further investigation. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and to further explore the therapeutic potential of LPCAT2 inhibition.
References
Translating TSI-01: A Comparative Analysis Against Existing Therapies in Inflammation and Oncology
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapeutics, the novel lysophosphatidylcholine acyltransferase 2 (LPCAT2) inhibitor, TSI-01, is emerging as a promising candidate with significant translational potential across a spectrum of diseases, including inflammatory conditions, neuropathic pain, and specific cancers. This guide provides a comprehensive comparison of this compound with existing standard-of-care therapies, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential clinical utility.
Mechanism of Action: A Targeted Approach
This compound is a selective inhibitor of LPCAT2, an enzyme crucial for the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory phospholipid mediator.[1][2] By selectively targeting LPCAT2 over its isoform LPCAT1, which is primarily expressed in the lungs, this compound offers the potential for a more targeted therapeutic effect with a reduced risk of off-target effects.[2][3] This targeted inhibition of PAF production forms the basis of its therapeutic potential in inflammatory and oncological conditions.
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators.
| Parameter | This compound | Comparators | Reference |
| Target | Lysophosphatidylcholine acyltransferase 2 (LPCAT2) | Varies (e.g., COX enzymes for NSAIDs, microtubules for taxanes) | [1][4] |
| IC50 (LPCAT2) | 0.47 µM (human) | Not Applicable | [1][2][4] |
| IC50 (LPCAT1) | 3.02 µM (human) | Not Applicable | [1][2][4] |
Table 1: Biochemical Potency of this compound
| Indication | This compound In Vitro Efficacy | Standard Therapy & Efficacy | Reference |
| Endometrial Cancer | IC50: 7.56 µM (Ishikawa cells), 9.31 µM (HEC-1A cells) | Carboplatin/Paclitaxel: Varies based on cell line and study | [4] |
| Colorectal Cancer | Prevents lipid droplet accumulation in HT29 cells (10 µM) | 5-Fluorouracil/Oxaliplatin: Induces lipid droplet accumulation | [4][5] |
| Neuropathic Pain | Reduces PAF production in macrophages | Gabapentin/Pregabalin: Modulate calcium channels | [3] |
Table 2: Comparative In Vitro Efficacy
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Mechanism of this compound in inhibiting PAF biosynthesis.
Caption: Workflow for assessing this compound's effect on endometrial cancer cell viability.
Detailed Experimental Protocols
Inhibition of PAF Production in Macrophages
-
Cell Culture: Thioglycollate-elicited mouse peritoneal macrophages are cultured in a suitable medium.
-
LPS Stimulation: Cells are treated with 100 ng/ml of lipopolysaccharide (LPS) for 18 hours to induce an inflammatory response.
-
This compound Treatment: Following LPS stimulation, cells are incubated with varying concentrations of this compound for 1 hour.
-
Calcium Ionophore Stimulation: To induce PAF synthesis, cells are stimulated with 5 µM of A23187 for 5 minutes.
-
Quantification of PAF: The levels of PAF and its precursor, lyso-PAF, are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Endometrial Cancer Cell Viability Assay
-
Cell Lines: Ishikawa and HEC-1A endometrial cancer cell lines are used.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
This compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-30 µM).
-
Incubation: Cells are incubated for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8), which measures the metabolic activity of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4]
Colorectal Cancer Lipid Droplet Accumulation Assay
-
Cell Line: HT29 colorectal cancer cells are used.
-
Treatment: Cells are treated with chemotherapeutic agents such as 5-fluorouracil (5-Fu) and oxaliplatin (Oxa), alone or in combination, in the presence or absence of this compound (10 µM) for 48 hours.
-
Lipid Droplet Staining: Intracellular lipid droplets are stained using a fluorescent dye, such as BODIPY 493/503.
-
Imaging and Quantification: The accumulation of lipid droplets is visualized and quantified using fluorescence microscopy.[4][5]
Discussion and Future Directions
The available data indicates that this compound holds considerable promise as a therapeutic agent. Its selectivity for LPCAT2 suggests a favorable safety profile compared to broader-acting anti-inflammatory drugs. In oncology, its ability to inhibit proliferation in endometrial cancer and counteract chemoresistance-associated lipid droplet formation in colorectal cancer highlights its potential as both a standalone therapy and an adjunct to existing chemotherapy regimens.
Further preclinical studies are warranted to evaluate the in vivo efficacy and safety of this compound in relevant animal models of inflammatory diseases and cancer. Investigating its potential synergistic effects with current standard-of-care drugs will also be crucial. Ultimately, well-designed clinical trials will be necessary to determine the translational potential of this compound and its place in the clinical armamentarium. The unique mechanism of action of this compound, targeting a key node in inflammatory and oncogenic signaling, positions it as a compelling candidate for further development.
References
Safety Operating Guide
Proper Disposal of TSI-01: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of TSI-01, a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2). Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and the appropriate disposal protocols. While one Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), another characterizes it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, a cautious approach to disposal is warranted.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, absorb the material with an inert, non-combustible absorbent material and decontaminate the area with alcohol.[1]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it must not be disposed of with household garbage or allowed to enter the sewage system .[2] All waste containing this compound must be treated as chemical waste and disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Segregation of Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated PPE) in a designated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound (e.g., unused solutions, rinsates) in a separate, clearly labeled hazardous waste container.
-
-
Container Management:
-
Use containers that are compatible with the chemical waste.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Label containers with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard warnings (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Follow all institutional guidelines for the storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste contractor with a copy of the Safety Data Sheet for this compound.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Source |
| CAS Number | 704878-75-1 | Cayman Chemical |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | Cayman Chemical |
| Molecular Weight | 328.14 g/mol | DC Chemicals |
| Hazard Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | DC Chemicals |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the most up-to-date information.
References
Essential Safety and Logistics for Handling TSI-01
For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for TSI-01, a potent research compound. Given the novelty and potential hazards of such compounds, a robust safety protocol is critical.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE levels based on the nature of the work being conducted.
| Protection Level | Work Scenario | Required PPE |
| Level D (Minimum) | General laboratory operations, not directly handling this compound. | Safety glasses, lab coat, closed-toe shoes.[1] |
| Level C | Handling this compound in a well-ventilated area or fume hood. | Full-face air-purifying respirator, chemical-resistant gloves (inner and outer), lab coat, disposable chemical-resistant outer boots.[1] |
| Level B | Situations requiring a higher level of respiratory protection with less skin hazard. | Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA), chemical-resistant clothing, inner and outer chemical-resistant gloves, chemical-resistant boots.[1] |
| Level A (Maximum) | High-risk procedures with potential for significant exposure to vapors or direct contact. | Fully encapsulating chemical-protective suit, positive-pressure SCBA, inner and outer chemical-resistant gloves, chemical-resistant boots.[1][2] |
Note: For chemicals of unknown toxicity, it is recommended to wear a flexible laminate glove under a pair of heavy-duty chemically resistant outer gloves.[3]
Operational Plan: Handling and Experimental Protocols
A systematic approach to handling this compound is crucial to mitigate risks. The following protocol outlines the key steps from preparation to post-experiment cleanup.
1. Risk Assessment: Before any new activity involving this compound, a thorough risk assessment must be conducted.[4][5] This involves:
-
Hazard Identification: Reviewing any available data on the chemical's properties, including toxicity, reactivity, and flammability.[4][5]
-
Exposure Assessment: Evaluating potential routes of exposure (inhalation, dermal, ingestion) and the duration of tasks.[5]
-
Control Measures: Determining the necessary engineering controls (e.g., fume hoods, glove boxes), administrative controls, and PPE.
2. Engineering Controls:
-
Ventilation: All procedures involving volatile substances or those that may generate aerosols should be conducted in a laboratory chemical hood.[6]
-
Containment: For highly potent compounds, consider the use of containment solutions like isolators to minimize operator exposure.[7]
3. Standard Operating Procedures (SOPs):
-
Pre-Experiment:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that emergency equipment, such as safety showers and eyewash stations, is accessible and functional.[8]
-
Prepare all necessary reagents and equipment in advance to minimize movement during the experiment.
-
-
During Experiment:
-
Post-Experiment:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All hazardous chemical waste must be collected in sturdy, leak-proof containers.[10]
-
Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.[10][12]
-
Solid waste contaminated with this compound, such as gloves and paper towels, should be collected in a designated, labeled container.
Container Management:
-
Keep waste containers closed at all times, except when adding waste.[10][11]
-
Store waste containers in a designated secondary containment area.[10][13]
-
Do not accumulate more than 10 gallons of hazardous waste in the laboratory.[10]
Disposal of Empty Containers:
-
Thoroughly empty the container of all contents.[14]
-
The first rinse of the container must be collected and disposed of as hazardous waste.[10]
-
Subsequent rinses of containers that held acutely hazardous waste must also be collected as hazardous waste.[13]
-
Deface or remove all labels from the empty, rinsed container before disposal.[10][14]
Requesting Waste Pickup:
-
Once a waste container is full, request a pickup from your institution's Environmental Health and Safety (EHS) department.[10]
Visual Guidance
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational pathways for handling this compound.
Caption: Workflow for Handling this compound
References
- 1. epa.gov [epa.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. witpress.com [witpress.com]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. ethz.ch [ethz.ch]
- 10. policies.dartmouth.edu [policies.dartmouth.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. vumc.org [vumc.org]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
